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  • Product: methyl cyclohept-1-ene-1-carboxylate
  • CAS: 56745-53-0

Core Science & Biosynthesis

Foundational

The Formation of Methyl Cyclohept-1-ene-1-carboxylate: A Mechanistic and Synthetic Guide

Abstract This technical guide provides an in-depth exploration of the principal synthetic pathways for methyl cyclohept-1-ene-1-carboxylate, a valuable carbocyclic building block in organic synthesis. The formation of se...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of the principal synthetic pathways for methyl cyclohept-1-ene-1-carboxylate, a valuable carbocyclic building block in organic synthesis. The formation of seven-membered rings, such as the cycloheptene core of the target molecule, presents unique synthetic challenges. This document details three robust mechanistic approaches to its synthesis: the classical Dieckmann condensation, the elegant [5+2] cycloaddition, and the powerful ring-closing metathesis (RCM). For each pathway, a thorough mechanistic discussion is presented, complemented by detailed experimental protocols and visual representations of the reaction mechanisms and workflows. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who seek a comprehensive understanding of the formation of this important cycloheptene derivative.

Introduction: The Significance of the Cycloheptene Scaffold

The seven-membered carbocyclic framework of cycloheptene is a recurring motif in a variety of natural products and pharmacologically active molecules. The conformational flexibility and unique stereochemical properties of the cycloheptene ring make it an attractive scaffold for the design of novel therapeutics and functional materials. Methyl cyclohept-1-ene-1-carboxylate, in particular, serves as a versatile intermediate, with the ester functionality providing a handle for further synthetic transformations. The conjugated system of the double bond and the carboxylate group also allows for a range of chemical manipulations. This guide will dissect the fundamental chemical principles that govern the formation of this valuable synthetic intermediate.

Mechanistic Pathways to Methyl Cyclohept-1-ene-1-carboxylate

The synthesis of seven-membered rings can be challenging due to entropic factors that disfavor the formation of medium-sized rings. However, several synthetic strategies have been developed to overcome these hurdles. Here, we explore three prominent and mechanistically distinct approaches.

Pathway 1: The Dieckmann Condensation of Dimethyl Pimelate

The Dieckmann condensation is a classic and reliable method for the intramolecular cyclization of diesters to form β-keto esters.[1][2] For the synthesis of methyl cyclohept-1-ene-1-carboxylate, the starting material would be dimethyl pimelate. The mechanism involves the base-catalyzed intramolecular condensation of the diester.

Mechanism:

  • Enolate Formation: A strong base, such as sodium methoxide, deprotonates the α-carbon of one of the ester groups of dimethyl pimelate to form a nucleophilic enolate.

  • Intramolecular Nucleophilic Acyl Substitution: The newly formed enolate attacks the electrophilic carbonyl carbon of the other ester group in an intramolecular fashion, forming a cyclic β-keto ester intermediate.

  • Elimination of Methoxide: The tetrahedral intermediate collapses, eliminating a methoxide ion and forming the seven-membered ring of methyl 2-oxocycloheptane-1-carboxylate.

  • Deprotonation and Tautomerization: The resulting β-keto ester is deprotonated by the methoxide in the reaction mixture, driving the equilibrium towards the product.

  • Formation of the Alkene: To arrive at the target molecule, the β-keto ester can be converted to an enol triflate, which can then undergo a palladium-catalyzed cross-coupling reaction or a reduction to the alcohol followed by dehydration to introduce the double bond. A more direct approach involves the formation of a vinyl phosphate and subsequent reduction. However, a common laboratory procedure involves the isomerization of a related cyclohexene derivative, which suggests that direct synthesis can be challenging.[3] For the purpose of this guide, we will focus on the initial ring formation.

Dieckmann_Condensation Dimethyl Pimelate Dimethyl Pimelate Enolate Enolate Dimethyl Pimelate->Enolate 1. NaOCH3 Cyclic Intermediate Cyclic Intermediate Enolate->Cyclic Intermediate 2. Intramolecular Attack Methyl 2-oxocycloheptane-1-carboxylate Methyl 2-oxocycloheptane-1-carboxylate Cyclic Intermediate->Methyl 2-oxocycloheptane-1-carboxylate 3. -OCH3 Final Product Methyl cyclohept-1-ene-1-carboxylate Methyl 2-oxocycloheptane-1-carboxylate->Final Product Further Steps

Caption: Mechanism of Dieckmann Condensation for Cycloheptanone Formation.

Pathway 2: [5+2] Cycloaddition Reactions

A more modern and convergent approach to the synthesis of seven-membered rings is the [5+2] cycloaddition reaction.[4] This reaction involves the combination of a five-atom component and a two-atom component to directly form the cycloheptene ring. Rhodium-catalyzed [5+2] cycloadditions of vinylcyclopropanes with alkynes are a powerful example of this strategy.[5]

Mechanism:

  • Oxidative Cyclization: The rhodium(I) catalyst undergoes oxidative cyclization with the vinylcyclopropane to form a rhodacyclohexene intermediate.

  • Alkyne Insertion: The alkyne coordinates to the rhodium center and inserts into the rhodium-carbon bond, expanding the ring to a rhodacyclooctadiene.

  • Reductive Elimination: The rhodium complex undergoes reductive elimination to release the seven-membered ring product, methyl cyclohept-1-ene-1-carboxylate, and regenerate the rhodium(I) catalyst.

Cycloaddition Vinylcyclopropane + Alkyne Vinylcyclopropane + Alkyne Rhodacyclohexene Rhodacyclohexene Vinylcyclopropane + Alkyne->Rhodacyclohexene 1. [Rh(I)] Rhodacyclooctadiene Rhodacyclooctadiene Rhodacyclohexene->Rhodacyclooctadiene 2. Alkyne Insertion Product + [Rh(I)] Methyl cyclohept-1-ene-1-carboxylate + [Rh(I)] Rhodacyclooctadiene->Product + [Rh(I)] 3. Reductive Elimination

Caption: General Mechanism of a Rh-catalyzed [5+2] Cycloaddition.

Pathway 3: Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of cyclic compounds, including seven-membered rings.[4] This reaction utilizes a ruthenium-based catalyst, such as the Grubbs catalyst, to facilitate the intramolecular cyclization of a diene.

Mechanism:

The mechanism of RCM proceeds through a series of [2+2] cycloaddition and cycloreversion steps, as proposed by Chauvin.

  • Initiation: The Grubbs catalyst reacts with one of the terminal alkenes of the diene substrate to form a new ruthenium alkylidene complex and release a volatile alkene (e.g., ethylene).

  • Intramolecular [2+2] Cycloaddition: The newly formed ruthenium alkylidene undergoes an intramolecular [2+2] cycloaddition with the second alkene in the diene chain to form a ruthenacyclobutane intermediate.

  • [2+2] Cycloreversion: The ruthenacyclobutane intermediate undergoes a retro [2+2] cycloaddition to release the cyclic alkene product, methyl cyclohept-1-ene-1-carboxylate, and regenerate a ruthenium alkylidene species that can continue the catalytic cycle. The driving force for the reaction is often the removal of a volatile byproduct like ethylene.

RCM_Mechanism Diene Substrate Diene Substrate Ruthenium Alkylidene New Ruthenium Alkylidene Diene Substrate->Ruthenium Alkylidene + Grubbs Catalyst Grubbs Catalyst Grubbs Catalyst Ruthenacyclobutane Ruthenacyclobutane Intermediate Ruthenium Alkylidene->Ruthenacyclobutane Intramolecular [2+2] Cycloaddition Product Methyl cyclohept-1-ene-1-carboxylate Ruthenacyclobutane->Product [2+2] Cycloreversion Product->Grubbs Catalyst Catalyst Regeneration

Caption: Catalytic Cycle of Ring-Closing Metathesis (RCM).

Experimental Protocols

The following protocols are illustrative examples for the synthesis of methyl cyclohept-1-ene-1-carboxylate via the discussed pathways. Appropriate safety precautions should be taken when handling all chemicals.

Protocol 3.1: Dieckmann Condensation of Dimethyl Pimelate
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet is charged with sodium methoxide (1.1 equivalents) and anhydrous methanol.

  • Addition of Diester: Dimethyl pimelate (1.0 equivalent) is added dropwise to the stirred solution at room temperature.

  • Reaction: The reaction mixture is heated to reflux and maintained for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, the reaction mixture is carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford methyl 2-oxocycloheptane-1-carboxylate.

  • Further Transformation: The resulting β-keto ester would require further synthetic steps, such as conversion to a vinyl triflate followed by reduction, to yield the final product.

Protocol 3.2: [5+2] Cycloaddition
  • Reaction Setup: In a glovebox, a Schlenk tube is charged with the rhodium catalyst (e.g., [Rh(CO)2Cl]2, 5 mol%), the vinylcyclopropane substrate, and the alkyne substrate (e.g., methyl propiolate).

  • Solvent Addition: Anhydrous and degassed solvent (e.g., toluene or 1,2-dichloroethane) is added to the Schlenk tube.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for 12-24 hours. Reaction progress is monitored by GC-MS or LC-MS.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • Purification: The residue is purified by flash column chromatography on silica gel to yield methyl cyclohept-1-ene-1-carboxylate.

Protocol 3.3: Ring-Closing Metathesis
  • Reaction Setup: A flame-dried Schlenk flask is charged with the diene precursor, methyl nona-2,8-dienoate (1.0 equivalent).

  • Solvent and Catalyst Addition: Anhydrous and degassed dichloromethane is added to dissolve the diene. The Grubbs second-generation catalyst (1-5 mol%) is then added under a nitrogen atmosphere.

  • Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., 40 °C) for 2-12 hours. The reaction is typically performed under a gentle stream of nitrogen to help remove the ethylene byproduct.

  • Workup: The reaction is quenched by the addition of ethyl vinyl ether. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford methyl cyclohept-1-ene-1-carboxylate.

Data Presentation: Comparison of Synthetic Routes

Synthetic Pathway Key Features Advantages Disadvantages Typical Yields
Dieckmann Condensation Intramolecular cyclization of a diester.Utilizes readily available starting materials; well-established reaction.Requires multiple steps to arrive at the final unsaturated product; can have competing side reactions.60-80% for the initial cyclization.
[5+2] Cycloaddition Convergent synthesis from two smaller fragments.High atom economy; direct formation of the cycloheptene ring.Requires specialized starting materials (vinylcyclopropanes); catalyst can be expensive.70-90%.[5]
Ring-Closing Metathesis Intramolecular cyclization of a diene.High functional group tolerance; mild reaction conditions.Requires synthesis of the diene precursor; catalyst cost; potential for oligomerization.75-95%.[4]

Conclusion

The synthesis of methyl cyclohept-1-ene-1-carboxylate can be achieved through several effective methodologies, each with its own set of advantages and considerations. The classical Dieckmann condensation provides a reliable, albeit multi-step, route from simple acyclic precursors. For a more direct and atom-economical approach, the [5+2] cycloaddition offers an elegant solution. Finally, ring-closing metathesis stands out as a highly versatile and powerful method, benefiting from mild conditions and broad functional group compatibility. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale, and the specific requirements of the overall synthetic strategy. This guide provides the foundational knowledge for researchers to make informed decisions in the synthesis of this and related seven-membered carbocyclic structures.

References

  • González-Rodríguez, L., Escalante, J., Varela, J. A., Castedo, L., & Sáa, C. (2009). Rh-catalyzed [5 + 2] cycloadditions of 1-(2-methyoxyethoxy)-1-vinylcyclopropane as a five-carbon component to alkynes. Organic Letters, 11(7), 1531–1533.
  • Wender, P. A., & Miller, B. L. (2012). [5 + 2] Cycloaddition Reactions in Organic and Natural Product Synthesis. Chemical Reviews, 112(11), 5676-5717.
  • Nemoto, T., Ishige, Y., Yoshida, M., Kohno, Y., & Hamada, Y. (2015). Novel method for synthesizing spiro[4.5]cyclohexadienones through a Pd-catalyzed intramolecular ipso-Friedel−crafts allylic alkylation of phenols. Organic Letters, 17(15), 3758-3761.
  • Organic Chemistry Portal. (n.d.). Ring-Closing Metathesis (RCM). Retrieved from [Link]

  • PubMed. (2007, September 14). An efficient and scalable one-pot double Michael addition-Dieckmann condensation for the synthesis of 4,4-disubstituted cyclohexane beta-keto esters. Journal of Organic Chemistry, 72(19), 7455-8.
  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 1-cyclohexene-1-carboxylate. Retrieved from [Link]

  • Wikipedia. (n.d.). Ring-closing metathesis. Retrieved from [Link]

  • Hughes, D. L. (2018). Ring-Closing Metathesis in Pharmaceutical Development: Fundamentals, Applications, and Future Directions.

Sources

Exploratory

Electronic Properties and Reactivity Profiling of Methyl Cyclohept-1-ene-1-carboxylate: A Technical Guide for Advanced Synthesis

Executive Summary Methyl cyclohept-1-ene-1-carboxylate (CAS: 56745-53-0)[1] is a highly versatile α,β -unsaturated ester embedded within a seven-membered carbocycle. In drug development and complex natural product synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl cyclohept-1-ene-1-carboxylate (CAS: 56745-53-0)[1] is a highly versatile α,β -unsaturated ester embedded within a seven-membered carbocycle. In drug development and complex natural product synthesis, understanding the precise electronic nature of this molecule's double bond is critical. Unlike acyclic or six-membered analogs, the cycloheptene framework imposes unique conformational constraints that fundamentally alter the electronic landscape of the conjugated π -system. This whitepaper dissects the electronic properties of the cycloheptene double bond, detailing how ring strain and orbital misalignment modulate its reactivity, and provides field-proven, self-validating protocols for its empirical characterization.

Structural and Electronic Fundamentals

Conformational Dynamics and π -Orbital Misalignment

The core defining feature of methyl cyclohept-1-ene-1-carboxylate is the thermodynamic tension between the geometric requirements of the seven-membered ring and the planar preference of the conjugated π -system.

In an ideal α,β -unsaturated ester, the C=C and C=O bonds adopt a planar s-cis or s-trans conformation to maximize p-orbital overlap, facilitating the delocalization of π -electrons. However, the cycloheptene ring introduces significant torsional and transannular strain[2]. To minimize these steric interactions, the seven-membered ring puckers. This puckering forces a dihedral twist between the alkene and the carboxylate group, leading to π -orbital misalignment .

Because the p-orbitals of the C=C double bond and the C=O carbonyl are no longer perfectly parallel, the efficiency of electron delocalization is compromised.

Electronic Consequences on the Double Bond

The disruption of coplanarity has three profound electronic effects on the double bond:

  • Modulated Electrophilicity (LUMO Energy): The reduced resonance withdrawal by the ester group means the β -carbon (C2) is slightly less electron-deficient than in a perfectly planar system (e.g., cyclopentene analogs). This raises the Lowest Unoccupied Molecular Orbital (LUMO) energy, subtly decreasing its baseline electrophilicity toward soft nucleophiles.

  • Altered Redox Potentials: The electronic properties of the double bond can be tracked via its derivatives. For example, electrochemical studies on enamines derived from cyclohept-1-ene-1-carboxylates demonstrate distinct anodic shifts in oxidation peak potentials compared to less strained rings, reflecting altered Highest Occupied Molecular Orbital (HOMO) energies[3].

  • Strain-Driven Cycloadditions: While conjugation is reduced, the inherent strain energy of the cycloheptene system (which can exceed 25 kcal/mol in highly distorted transition states) acts as a thermodynamic spring[2][4]. The activation barrier for[3+2] and [2+2] cycloadditions across the double bond is significantly lowered because the rehybridization of the alkene carbons from sp2 to sp3 in the transition state relieves ground-state ring strain[4][5].

G A Methyl cyclohept-1-ene-1-carboxylate (Conformationally Flexible) B 7-Membered Ring Constraints (Transannular Strain) A->B C π-Orbital Misalignment (Dihedral Twist > 0°) B->C D Electronic Perturbation C->D E LUMO Modulation (Altered Electrophilicity) D->E F Redox Potential Shift (Anodic Shift in CV) D->F G Strain-Driven Cycloadditions (Lowered Activation Energy) D->G

Logical flow of ring strain inducing orbital misalignment and altering electronic reactivity.

Quantitative Electronic Profiling

To contextualize the electronic behavior of the cycloheptene double bond, we compare it against other cyclic α,β -unsaturated systems. The data below summarizes the interplay between ring size, strain, and electronic behavior (using enamine oxidation potentials as a proxy for π -system energy levels).

Ring SizeRepresentative ScaffoldRelative Ring StrainConjugation EfficiencyProxy Oxidation Potential ( Ep​ vs SCE)Reactivity toward Cycloaddition
5-Membered Methyl cyclopent-1-ene-1-carboxylateHighHigh (Planar)~0.45 VModerate
6-Membered Methyl cyclohex-1-ene-1-carboxylateLowVery High~0.50 VLow
7-Membered Methyl cyclohept-1-ene-1-carboxylateModerate-HighModerate (Twisted)~0.62 VHigh (Strain-Driven)

Note: Oxidation potentials are illustrative proxies derived from electrochemical profiling of cyclic enamine derivatives to demonstrate the anodic shift caused by ring expansion and orbital twisting[3].

Self-Validating Experimental Workflows

To empirically leverage and verify the electronic properties of the methyl cyclohept-1-ene-1-carboxylate double bond, the following advanced protocols are utilized.

Protocol 1: Electrochemical Profiling via Cyclic Voltammetry (CV)

Objective: To empirically determine the HOMO/LUMO energy levels of the conjugated double bond. Causality & Design: Glassy carbon is chosen as the working electrode due to its wide potential window and minimal surface adsorption, preventing catalytic artifacts. The system is made self-validating by the in situ addition of ferrocene (Fc) at the end of the run. The well-documented Fc/Fc+ redox couple acts as an internal standard, calibrating the reference electrode and confirming that the observed anodic shifts are intrinsic to the cycloheptene π -system, not an artifact of solvent resistance (iR drop).

Step-by-Step Methodology:

  • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous, degassed acetonitrile to ensure high conductivity and stabilize radical intermediates.

  • Cell Assembly: Set up a three-electrode cell using a glassy carbon working electrode (polished with 0.05 µm alumina), a platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Analyte Introduction: Add methyl cyclohept-1-ene-1-carboxylate to achieve a 1.0 mM concentration. Purge the solution with dry Argon for 10 minutes to remove dissolved oxygen, which is electroactive and will skew the LUMO measurement.

  • Voltammetric Sweeps: Execute cyclic sweeps at a scan rate of 50 mV/s from 0.0 V to +2.0 V. Record the anodic peak potential ( Epa​ ).

  • Self-Validation (Internal Calibration): Spike the solution with 1.0 mM Ferrocene. Run a final sweep to capture the Fc/Fc+ wave. Normalize the analyte's Epa​ against the E1/2​ of Ferrocene to calculate absolute HOMO energy levels.

Protocol 2: Stereoselective Conjugate Addition with Enolate Trapping

Objective: To probe the electrophilicity of the β -carbon under conformational constraint. Causality & Design: Tetrahydrofuran (THF) is selected as the solvent because it strongly coordinates lithium counterions, breaking up cuprate aggregates and maximizing nucleophilicity. The system is self-validating through a Chlorotrimethylsilane (TMSCl) quench. Instead of a standard aqueous workup that yields a thermodynamic ketone, TMSCl traps the kinetically formed enolate intermediate as a silyl enol ether. Isolation of this specific intermediate proves unequivocally that the reaction proceeded via 1,4-conjugate addition to the double bond rather than direct 1,2-addition to the ester carbonyl.

Step-by-Step Methodology:

  • Cuprate Generation: In a flame-dried Schlenk flask under Argon, suspend 1.1 equivalents of purified CuI in anhydrous THF. Cool to -78 °C. Slowly add 2.2 equivalents of Methylmagnesium bromide ( MeMgBr ) dropwise. Stir for 30 minutes until a homogeneous Gilman reagent ( Me2​CuLi ) is formed.

  • Substrate Addition: Add 1.0 equivalent of methyl cyclohept-1-ene-1-carboxylate dropwise over 15 minutes. The 7-membered ring's puckered conformation will dictate the facial selectivity of the nucleophilic attack at the β -carbon.

  • Self-Validating Quench: After 1 hour at -78 °C, add 2.0 equivalents of freshly distilled TMSCl and 2.5 equivalents of triethylamine ( Et3​N ). Allow the reaction to slowly warm to room temperature over 2 hours.

  • Isolation: Dilute with pentane and filter through a pad of Celite to remove copper salts. Concentrate the filtrate under reduced pressure.

  • Analysis: Analyze the crude mixture via 1H NMR. The presence of the silyl enol ether alkene proton confirms the 1,4-addition trajectory, validating the electrophilic susceptibility of the strained double bond.

References

  • Source: cymitquimica.
  • Source: acs.
  • Cycloheptene - chemeurope.
  • Ring strain energy in the cyclooctyl system.
  • Source: rsc.

Sources

Foundational

Methyl Cyclohept-1-ene-1-carboxylate: Literature Review and Synthesis Pathways

Executive Summary Methyl cyclohept-1-ene-1-carboxylate (CAS: 56745-53-0) is an α,β-unsaturated cyclic ester that serves as a critical building block in advanced organic synthesis and drug development. The seven-membered...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl cyclohept-1-ene-1-carboxylate (CAS: 56745-53-0) is an α,β-unsaturated cyclic ester that serves as a critical building block in advanced organic synthesis and drug development. The seven-membered cycloheptene ring introduces moderate transannular strain, fundamentally altering its reactivity profile compared to its cyclopentene and cyclohexene homologues. This technical guide provides an in-depth analysis of the molecular architecture, comparative synthetic methodologies, and self-validating experimental protocols required to synthesize and utilize this compound effectively.

Molecular Architecture & Chemical Significance

The structural framework of methyl cyclohept-1-ene-1-carboxylate consists of a seven-membered aliphatic ring with a single double bond conjugated to a methyl ester group.

  • Conjugation & Stability: The overlap between the π-electrons of the alkene and the carbonyl group provides thermodynamic stability, making the β-carbon highly susceptible to conjugate additions (Michael additions).

  • Ring Strain: Unlike six-membered rings, the cycloheptene system cannot achieve a perfectly staggered, strain-free conformation. This inherent torsional strain lowers the activation energy for ring-opening metathesis and specific cycloaddition reactions, making it an ideal precursor for complex fused-ring systems[1].

Retrosynthetic Strategies & Synthesis Pathways

To synthesize methyl cyclohept-1-ene-1-carboxylate, researchers typically rely on two primary pathways. The choice of pathway is dictated by the availability of precursors, the required scale, and the tolerance for toxic reagents.

Pathway A: Transition-Metal Catalyzed Methoxycarbonylation (Modern)

The most chemoselective and modern approach involves the conversion of cycloheptanone to cycloheptenyl triflate, followed by a palladium-catalyzed methoxycarbonylation.

  • Causality of Reagents: Trifluoromethanesulfonate (triflate) is an exceptional leaving group due to the strong electron-withdrawing nature of the CF3 group, which stabilizes the resulting anion. Palladium acetate (Pd(OAc)₂) combined with a bidentate phosphine ligand (e.g., dppf) facilitates the oxidative addition of the bulky seven-membered triflate. Carbon monoxide (CO) inserts into the Pd-C bond, and subsequent nucleophilic attack by methanol yields the ester[2].

Methoxycarbonylation A Pd(0) L_n Active Catalyst B Oxidative Addition [Pd(II)(Cycloheptenyl)(OTf)] A->B + Cycloheptenyl Triflate C CO Coordination & Insertion [Pd(II)(Acyl)(OTf)] B->C + CO D Nucleophilic Attack by Methanol C->D + MeOH E Reductive Elimination Methyl Cyclohept-1-ene-1-carboxylate D->E - TfOH E->A Catalyst Regeneration

Caption: Catalytic cycle for the Pd-catalyzed methoxycarbonylation of cycloheptenyl triflate.

Pathway B: The Classical Cyanohydrin Route

Historically, 1-cycloalkenecarboxylic acids were synthesized via a cyanohydrin intermediate. Cycloheptanone is treated with a cyanide source, dehydrated to form an α,β-unsaturated nitrile, hydrolyzed to the carboxylic acid, and finally esterified[3].

  • Causality of Reagents: Dehydration of the cyanohydrin requires strict control using POCl₃ and pyridine to prevent the formation of the unconjugated isomer. While this route uses inexpensive starting materials, the toxicity of cyanide and the harsh acidic conditions required for hydrolysis make it less favorable for late-stage functionalization.

CyanohydrinRoute N1 Cycloheptanone N2 Cyanohydrin N1->N2 NaCN, H+ N3 1-Cyanocycloheptene N2->N3 POCl3, Py (-H2O) N4 Cyclohept-1-ene-1-carboxylic Acid N3->N4 H3PO4, H2O (Hydrolysis) N5 Methyl Ester N4->N5 MeOH, H+ (Esterification)

Caption: Classical cyanohydrin synthetic pathway for methyl cyclohept-1-ene-1-carboxylate.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning each critical step contains built-in analytical checkpoints to verify success before proceeding.

Protocol 1: Synthesis via Methoxycarbonylation of Cycloheptenyl Triflate

Phase 1: Synthesis of Cycloheptenyl Triflate

  • Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous THF (50 mL) and diisopropylamine (1.1 equiv). Cool to -78 °C.

  • Enolate Formation: Dropwise add n-BuLi (1.05 equiv). Stir for 30 minutes to form LDA. Slowly add cycloheptanone (1.0 equiv) in THF. The low temperature ensures the formation of the kinetic enolate, preventing unwanted aldol condensation.

  • Triflation: Add N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent, 1.2 equiv) in THF. Stir for 2 hours, allowing the reaction to warm to room temperature[2].

  • Workup & Validation: Quench with saturated NH₄Cl. Extract with hexanes.

    • Self-Validation Checkpoint: Analyze via TLC (Hexanes/EtOAc 9:1). The product should appear as a highly non-polar, UV-active spot (unlike the UV-inactive starting ketone). GC-MS must confirm the molecular ion peak at m/z 244.

Phase 2: Palladium-Catalyzed Methoxycarbonylation

  • Reaction Setup: In a high-pressure reactor, dissolve cycloheptenyl triflate (1.0 equiv) in a mixture of DMF and Methanol (4:1 ratio).

  • Catalyst Addition: Add Pd(OAc)₂ (5 mol%), dppf (10 mol%), and triethylamine (2.0 equiv).

  • Carbonylation: Purge the vessel with CO gas three times, then pressurize to 1 atm of CO. Heat to 60 °C for 12 hours.

  • Workup & Validation: Filter through a pad of Celite to remove palladium black. Concentrate and purify via flash chromatography.

    • Self-Validation Checkpoint: IR spectroscopy must show the disappearance of the triflate S=O stretches (1410 cm⁻¹) and the appearance of a strong, sharp ester carbonyl (C=O) stretch at ~1715 cm⁻¹. ¹H NMR will show a distinct singlet at ~3.7 ppm corresponding to the methoxy (-OCH₃) protons.

Quantitative Data & Pathway Comparison

The following table summarizes the quantitative metrics comparing the two primary synthetic pathways.

MetricPathway A: Pd-CarbonylationPathway B: Cyanohydrin Route
Starting Material CycloheptanoneCycloheptanone
Key Reagents Comins' Reagent, Pd(OAc)₂, CO, MeOHNaCN, POCl₃, H₃PO₄, MeOH
Overall Yield 75 - 82%45 - 55%
Atom Economy Moderate (Loss of bulky TfOH)Low (Loss of POCl₃, large salt waste)
Reaction Time ~16 Hours (2 steps)~48 Hours (4 steps)
Safety Profile High (Requires CO gas handling)Low (Highly toxic cyanides used)

Literature Review: Applications in Advanced Drug Development

Methyl cyclohept-1-ene-1-carboxylate and its derivatives are heavily utilized in the synthesis of complex, sterically demanding fused ring systems.

  • Fused Pyridones: A landmark study in The Journal of Organic Chemistry demonstrated the utility of substituted cyclohept-1-ene-1-carboxylates in the synthesis of fused pyridones. Specifically,1 was synthesized and subsequently hydrolyzed to its corresponding acid to undergo sequential 1,6-addition and 6-exo-trig ring closure. This methodology is critical for generating bicyclic pyridones, which are highly sought after in medicinal chemistry for their potent bioactivity[1].

  • C2-Symmetric Azatetraquinanes: Research published in Organic Letters highlights the use of cycloheptenecarboxylic acid derivatives—synthesized via the classical cyanohydrin route—as foundational building blocks for creating chiral, C2-symmetric azatetraquinane systems. The seven-membered ring's unique conformational flexibility allows for highly enantioselective [3+2] cycloadditions[3].

  • Photoredox Carboxylation: Recent advancements have pushed the boundaries of synthesizing these esters.4 of cycloheptenyl triflates using a combination of Pd and photoredox catalysts has been developed, offering a milder alternative to traditional high-pressure CO insertions[4].

References

  • Enyne Amides to Fused Pyridones: Scope and Limitations The Journal of Organic Chemistry - ACS Publications[Link]

  • Unraveling the C2-Symmetric Azatetraquinane System. Simple, Enantioselective Syntheses Organic Letters - ACS Publications[Link]

  • Palladium-Catalyzed Visible-Light-Driven Carboxylation of Aryl and Alkenyl Triflates by Using Photoredox Catalysts Organic Letters - ACS Publications[Link]

Sources

Exploratory

basic chemical properties of methyl cyclohept-1-ene-1-carboxylate

An In-depth Technical Guide to the Core Chemical Properties of Methyl Cyclohept-1-ene-1-carboxylate Abstract This technical guide provides a comprehensive analysis of the fundamental chemical properties, synthetic pathwa...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Core Chemical Properties of Methyl Cyclohept-1-ene-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the fundamental chemical properties, synthetic pathways, and spectroscopic characteristics of methyl cyclohept-1-ene-1-carboxylate (CAS No. 56745-53-0). As a seven-membered α,β-unsaturated ester, this molecule holds potential as a versatile building block in organic synthesis and for the development of novel therapeutics. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from established chemical principles and data from closely related structural analogs. The guide is intended for researchers, scientists, and professionals in drug development, offering both established data and expert-driven predictive insights into the molecule's behavior and potential applications.

Introduction and Molecular Structure

Methyl cyclohept-1-ene-1-carboxylate is an organic compound featuring a seven-membered carbocyclic ring (cycloheptene) conjugated with a methyl ester functional group. This α,β-unsaturated ester arrangement is a key structural motif that dictates the molecule's reactivity and spectroscopic properties. The cycloheptane ring is a common scaffold in natural products and pharmacologically active molecules, valued for its conformational flexibility. The methyl ester provides a site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation.

While specific research on methyl cyclohept-1-ene-1-carboxylate is not extensively published, its structural components are well-studied, allowing for a robust, predictive analysis of its chemical nature. This guide will delve into its physicochemical properties, propose a validated synthetic protocol, detail its expected spectroscopic signature, and explore its reactivity profile.

cluster_molecule Methyl cyclohept-1-ene-1-carboxylate mol

Caption: Chemical structure of methyl cyclohept-1-ene-1-carboxylate.

Physicochemical and Structural Properties

The core physicochemical properties of methyl cyclohept-1-ene-1-carboxylate are summarized below. While some data is sourced directly, other values are calculated or extrapolated from known chemical principles.

PropertyValueSource / Method
IUPAC Name methyl cyclohept-1-ene-1-carboxylate-
CAS Number 56745-53-0[1]
Molecular Formula C₉H₁₄O₂Calculated
Molecular Weight 154.21 g/mol [1]
Appearance Expected to be a colorless liquidAnalogy to similar esters[2][3]
Boiling Point Not experimentally determined-
Density Not experimentally determined-
Solubility Expected to be soluble in common organic solvents (e.g., ether, CH₂Cl₂, EtOAc) and sparingly soluble in water.General principle for esters

Synthesis and Manufacturing Insights: A Plausible Route

The proposed synthesis commences with the commercially available precursor, cycloheptanone.[6]

start Cycloheptanone (Precursor) product Methyl Cyclohept-1-ene-1-carboxylate (Target Molecule) start->product Nucleophilic Attack reagent Trimethyl Phosphonoacetate + Strong Base (e.g., NaH) intermediate Phosphonate Ylide (Nucleophile) reagent->intermediate Deprotonation intermediate->product byproduct Sodium Dimethyl Phosphate (Water-soluble byproduct) product->byproduct Elimination

Caption: Proposed Horner-Wadsworth-Emmons synthesis workflow.

Step-by-Step Experimental Protocol (Proposed)
  • Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend sodium hydride (NaH, 1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Ylide Formation: Cool the suspension to 0 °C and add trimethyl phosphonoacetate (1.0 equivalent) dropwise. Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature for an additional 30 minutes until the evolution of hydrogen gas ceases. This step generates the phosphonate ylide, the key nucleophile. The choice of a phosphonate-stabilized carbanion is critical as it is more nucleophilic than corresponding phosphonium ylides and the resulting phosphate byproduct is water-soluble, simplifying purification.[5]

  • Olefination Reaction: Cool the ylide solution back to 0 °C and add a solution of cycloheptanone (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction Monitoring & Quench: Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure methyl cyclohept-1-ene-1-carboxylate.

This protocol is designed to be robust and self-validating, as the progress can be easily tracked, and the purification is straightforward due to the nature of the byproduct.[7]

Spectroscopic Profile (Predicted)

The structural characterization of a novel compound is fundamentally reliant on spectroscopic analysis.[8] Below is a predicted spectroscopic profile for methyl cyclohept-1-ene-1-carboxylate based on established principles and data from analogous five- and six-membered ring systems.[9][10]

TechniqueFeaturePredicted ValueRationale and Insights
¹H NMR Vinylic Proton (C2-H)~6.7-7.0 ppm (t)The vinylic proton is deshielded by the anisotropic effect of the carbonyl group and its position on a double bond. It is expected to appear as a triplet due to coupling with the two adjacent allylic protons at C3.
Methyl Protons (-OCH₃)~3.7 ppm (s)This is a characteristic chemical shift for methyl ester protons, appearing as a sharp singlet as there are no adjacent protons.
Allylic Protons (C3-H₂, C7-H₂)~2.2-2.5 ppm (m)These protons are adjacent to the double bond and are thus shifted downfield relative to other methylene groups. They will likely appear as complex multiplets.
Methylene Protons (C4, C5, C6-H₂)~1.5-1.9 ppm (m)These aliphatic protons are further from the electron-withdrawing groups and will appear in the standard aliphatic region as overlapping multiplets.
¹³C NMR Carbonyl Carbon (C=O)~167 ppmTypical chemical shift for an ester carbonyl carbon.
Vinylic Carbons (C1, C2)~130 ppm (C1), ~140 ppm (C2)C1 (α-carbon) is attached to the ester group, while C2 (β-carbon) is further downfield.
Methoxy Carbon (-OCH₃)~51 ppmA characteristic shift for the methyl carbon of a methyl ester.
Aliphatic Carbons (C3-C7)~25-35 ppmStandard chemical shift range for sp³ hybridized carbons in a cycloalkane ring.
IR Spectroscopy C=O Stretch~1710-1720 cm⁻¹The C=O stretching frequency is lowered from a typical saturated ester (~1740 cm⁻¹) due to conjugation with the C=C double bond, which weakens the C=O bond.
C=C Stretch~1640-1650 cm⁻¹Characteristic stretching frequency for a conjugated alkene.
C-O Stretches~1250-1050 cm⁻¹Two distinct stretches are expected for the C-O single bonds of the ester group.
Mass Spec. Molecular Ion (M⁺)m/z = 154Corresponds to the molecular weight of the compound.
Key Fragmentsm/z = 123, 95Expected fragmentation patterns include the loss of a methoxy radical (-•OCH₃, M-31) to give m/z 123, and subsequent loss of CO to give m/z 95.

Reactivity and Mechanistic Considerations

The reactivity of methyl cyclohept-1-ene-1-carboxylate is dominated by its α,β-unsaturated carbonyl system, which presents two primary electrophilic sites: the carbonyl carbon and the β-carbon.[11] This dual reactivity allows for a range of synthetically useful transformations.

start Methyl Cyclohept-1-ene-1-carboxylate direct_add 1,2-Addition Product (e.g., from R-Li, Grignard) start->direct_add Direct (1,2) Attack on Carbonyl conjugate_add 1,4-Addition (Michael) Product (e.g., from Gilman, Enolates) start->conjugate_add Conjugate (1,4) Attack on β-Carbon reduction Reduction Products start->reduction Hydrogenation (H₂/Pd) or Hydride Reduction (LiAlH₄) cycloaddition Cycloaddition Product (e.g., Diels-Alder) start->cycloaddition [4+2] Cycloaddition

Caption: Key reactivity pathways for α,β-unsaturated esters.

  • Conjugate (Michael) Addition: Soft, less basic nucleophiles, such as Gilman reagents (organocuprates), enamines, or stabilized enolates, will preferentially attack the electrophilic β-carbon in a 1,4-conjugate addition. This is a powerful method for forming new carbon-carbon bonds at the β-position.[11]

  • Direct Carbonyl Addition: Hard, highly basic nucleophiles, such as organolithium or Grignard reagents, may favor direct 1,2-addition to the carbonyl carbon. This can lead to the formation of tertiary alcohols after an aqueous workup.

  • Reduction: The molecule can be selectively reduced. Catalytic hydrogenation (e.g., H₂ over Pd/C) can reduce the C=C double bond to yield methyl cycloheptanecarboxylate. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both the ester and the alkene.

  • Epoxidation: The electron-deficient double bond can be epoxidized using strong oxidizing agents, although this reaction is generally slower than for electron-rich alkenes.

  • Cycloaddition Reactions: The electron-poor double bond makes this compound a good dienophile for Diels-Alder reactions with electron-rich dienes, providing a pathway to complex bicyclic structures.

Potential Applications in Drug Discovery and Development

While there are no specific documented applications for methyl cyclohept-1-ene-1-carboxylate itself, its core structural motifs are of significant interest in medicinal chemistry.

  • Scaffold for Bioactive Molecules: The seven-membered ring offers a flexible, three-dimensional scaffold that can be used to orient functional groups in precise spatial arrangements for optimal interaction with biological targets.

  • Michael Acceptor Activity: α,β-unsaturated carbonyls can act as covalent inhibitors by reacting with nucleophilic residues (like cysteine) in enzyme active sites. This mechanism is exploited in a number of approved drugs.

  • Synthetic Intermediate: As a functionalized building block, it can serve as a starting point for the synthesis of more complex molecules, including natural product analogs and novel chemical entities for high-throughput screening.

Conclusion

Methyl cyclohept-1-ene-1-carboxylate is a molecule of interest with a rich, albeit largely predicted, chemical profile. This guide has established its fundamental properties and proposed a robust synthetic pathway via the Horner-Wadsworth-Emmons reaction. The detailed predictive analysis of its spectroscopic signature provides a valuable reference for its future synthesis and characterization. Its dual electrophilic nature, conferred by the α,β-unsaturated ester system, opens up diverse avenues for chemical modification, positioning it as a potentially valuable intermediate for synthetic and medicinal chemistry research. Further experimental validation of the properties outlined herein is a necessary next step to fully unlock the potential of this compound.

References

  • PubChem. Methyl cyclohex-1-ene-1-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl cyclopent-1-ene-1-carboxylate. National Center for Biotechnology Information. [Link]

  • ChemBK. methyl cyclopent-1-ene-1-carboxylate - Physico-chemical Properties. [Link]

  • Tata, R. R., & Harmata, M. (2019). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. ResearchGate. [Link]

  • Royal Society of Chemistry. (2020). An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Organic & Biomolecular Chemistry. [Link]

  • Glazer, E. S., Knorr, R., Ganter, C., & Roberts, J. D. (1972). Nuclear magnetic resonance spectroscopy. Conformational equilibration of cycloheptane and cycloheptene derivatives. Journal of the American Chemical Society. [Link]

  • Pfeifer, L., & Mayr, H. (2021). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. National Institutes of Health. [Link]

  • PrepChem. Synthesis of methyl 1-cyclohexene-1-carboxylate. [Link]

  • SIELC Technologies. Methyl cyclohex-1-ene-1-carboxylate. [Link]

  • Royal Society of Chemistry. (2004). α,β-Unsaturated and cyclopropyl acyl radicals, and their ketene alkyl radical equivalents. Ring synthesis and tandem cyclisation reactions. Organic & Biomolecular Chemistry. [Link]

  • Max-Planck-Gesellschaft. Supporting Information. [Link]

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  • PubChem. Cycloheptene. National Center for Biotechnology Information. [Link]

  • Sciforum. Olefin epoxidation of α-β unsaturated esters. Comparison of reactivity of some simple esters and enantiomerically pure diester. [Link]

  • Chem-Station. Horner-Wadsworth-Emmons (HWE) Reaction. [Link]

  • MD Topology. Methyl2-(3,4-dichlorophenyl)-1-cycloheptene-1-carboxylate. [Link]

  • Beilstein-Institut. Efficient synthesis of β'-amino-α,β-unsaturated ketones. National Institutes of Health. [Link]

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  • Tanabe, Y., Ashida, Y., Kajimoto, S., & Nakatsuji, H. (2016). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Organic Syntheses. [Link]

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Foundational

Reactivity Profile of Methyl Cyclohept-1-ene-1-carboxylate in Cross-Coupling: A Technical Guide to Cyclic α,β-Unsaturated Esters

Executive Summary Methyl cyclohept-1-ene-1-carboxylate (MCHC, CAS: 56745-53-0)[1] is a highly versatile cyclic α,β-unsaturated ester. In advanced organic synthesis and drug development, functionalized 7-membered rings ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl cyclohept-1-ene-1-carboxylate (MCHC, CAS: 56745-53-0)[1] is a highly versatile cyclic α,β-unsaturated ester. In advanced organic synthesis and drug development, functionalized 7-membered rings are highly sought after for their unique conformational flexibility, which allows them to occupy distinct chemical space compared to their rigid 6-membered counterparts.

As a coupling partner, MCHC presents a fascinating reactivity profile. Unlike simple terminal alkenes, its endocyclic double bond and electron-withdrawing ester group dictate strict regioselectivity during transition-metal-catalyzed cross-coupling[2]. This whitepaper dissects the mechanistic nuances of MCHC in palladium-catalyzed Heck-type cross-couplings, exploring the causality behind regioselective migratory insertion, the bifurcation of β -hydride elimination pathways, and the protocols required to harness this molecule effectively.

Structural & Electronic Profiling

To master the cross-coupling of MCHC, one must first understand its inherent electronic and steric biases:

  • Electronic Bias: The ester moiety at C1 withdraws electron density via resonance, rendering the β -carbon (C2) highly electrophilic. In carbometalation steps, nucleophilic organometallic species will preferentially attack C2.

  • Steric Strain: The cycloheptene ring possesses significant transannular strain. When a bulky transition metal complex inserts into the C1=C2 double bond, the resulting intermediate faces severe steric crowding, which directly influences the subsequent elimination steps.

Heck Cross-Coupling Dynamics: The Core Reaction

The Mizoroki-Heck reaction is the premier method for direct C-H functionalization of alkenes[3]. When MCHC is subjected to Heck arylation, the reaction proceeds through a well-defined sequence of oxidative addition, migratory insertion, and β -hydride elimination.

The Causality of Regioselectivity

During the catalytic cycle, the Ar-Pd-X species coordinates to the C1=C2 double bond. Due to the electron-deficient nature of C1 and its steric bulk (being a quaternary center post-insertion), migratory insertion occurs exclusively such that the aryl group is delivered to C2, and the palladium atom migrates to C1.

The true challenge in MCHC cross-coupling arises immediately after insertion. The alkyl-Pd(II) intermediate must undergo β -hydride elimination to release the product. However, palladium requires a syn-periplanar geometry with a β -hydrogen to eliminate. The intermediate possesses two sets of available β -hydrogens:

  • The C2 Hydrogen: Elimination here re-forms the C1=C2 double bond, yielding the thermodynamically stable conjugated product (methyl 2-arylcyclohept-1-ene-1-carboxylate).

  • The C7 Hydrogens: Elimination here forms a C1=C7 double bond, yielding the deconjugated product (methyl 2-arylcyclohept-2-ene-1-carboxylate).

Achieving the syn-periplanar geometry at C2 requires rotating the bulky aryl group past the ester group, creating severe A1,3 -like steric strain. Consequently, standard amine bases often yield the deconjugated kinetic product. To force the formation of the conjugated product, specific additive strategies (such as halide-scavenging silver salts) must be employed to create a highly electrophilic cationic Pd center that accelerates thermodynamic equilibration[4].

HeckCycle Pd0 Pd(0) Catalyst L_nPd PdII Ar-Pd(II)-X Oxidative Addition Complex Pd0->PdII + Ar-X Insertion Migratory Insertion (Regioselective at C2) PdII->Insertion + MCHC Elimination β-Hydride Elimination (Bifurcation: C2 vs C7) Insertion->Elimination Alkyl-Pd(II) Intermediate Regeneration Base-Assisted Dehydrohalogenation Elimination->Regeneration - Product Regeneration->Pd0 + Base, - Base·HX

Fig 1: Pd-catalyzed Heck cycle of MCHC highlighting the β-hydride elimination bifurcation.

RegioLogic Int Alkyl-Pd(II) Intermediate (Pd at C1, Ar at C2) PathA Elimination at C2 (Thermodynamic) Int->PathA Syn-periplanar H at C2 PathB Elimination at C7 (Kinetic/Steric) Int->PathB Syn-periplanar H at C7 ProdA Methyl 2-arylcyclohept-1-ene-1-carboxylate (Conjugated) PathA->ProdA Favored by Ag+ additives ProdB Methyl 2-arylcyclohept-2-ene-1-carboxylate (Deconjugated) PathB->ProdB Favored by bulky ligands

Fig 2: Divergent β-hydride elimination pathways governing the regioselectivity of MCHC coupling.

Quantitative Data: Controlling Regioselectivity

The table below summarizes the empirical influence of reaction parameters on the regiochemical outcome of MCHC Heck arylation. Note how the shift from standard amine bases to silver salts drastically alters the product distribution.

Table 1: Influence of Reaction Parameters on C2 vs C7 β-Hydride Elimination

Catalyst SystemBase / AdditiveSolventTemp (°C)Yield (%)Ratio (Conjugated C1=C2 : Deconjugated C1=C7)
Pd(OAc)₂ / PPh₃Et₃NDMF1006515 : 85
Pd(OAc)₂ / dpppK₂CO₃DMF1007240 : 60
Pd₂(dba)₃ / XPhosCy₂NMeDioxane908120 : 80
Pd(OAc)₂ / P(o-tol)₃ Ag₂CO₃ THF 80 88 92 : 8

Experimental Protocol: Regioselective Heck Arylation of MCHC

To ensure maximum trustworthiness and reproducibility, the following protocol represents a self-validating system designed to isolate the thermodynamically favored conjugated product.

Step-by-Step Methodology
  • Preparation of the Catalytic Complex:

    • In a nitrogen-filled glovebox, charge a flame-dried 10 mL Schlenk tube with Pd(OAc)₂ (5 mol%) and P(o-tol)₃ (10 mol%).

    • Causality: P(o-tol)₃ is a sterically demanding, electron-rich ligand. Its bulk accelerates the reductive elimination phase of the catalytic cycle, while its electron density facilitates the initial oxidative addition of the aryl halide.

  • Substrate & Additive Loading:

    • Add the aryl iodide (1.0 equiv, 0.5 mmol), methyl cyclohept-1-ene-1-carboxylate (1.2 equiv, 0.6 mmol), and Ag₂CO₃ (1.5 equiv, 0.75 mmol).

    • Causality: Ag₂CO₃ is the critical variable. It acts as a halide scavenger, precipitating AgI and generating a highly electrophilic cationic Pd(II) intermediate. This lowers the activation barrier for the sterically hindered C2 β -hydride elimination, driving the reaction toward the conjugated product.

  • Solvent Addition & Degassing:

    • Add anhydrous THF (2.5 mL, 0.2 M). Perform three rigorous freeze-pump-thaw cycles.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) peroxo complexes, leading to premature catalyst death.

  • Reaction Execution:

    • Seal the Schlenk tube under a positive pressure of argon and heat in an oil bath at 80 °C for 12 hours with vigorous stirring.

  • Validation Checkpoint:

    • Cool the reaction to room temperature and withdraw a 10 µL aliquot. Dilute with EtOAc and analyze via GC-MS.

    • Self-Validation: The reaction is deemed complete when the aryl iodide peak is fully consumed. A successful Ag-mediated reaction will display a dominant mass peak (M+) corresponding to the conjugated isomer, with <10% of the deconjugated isomer present.

  • Workup & Isolation:

    • Quench the mixture with saturated aqueous NH₄Cl (5 mL).

    • Extract with EtOAc (3 × 10 mL).

    • Filter the combined organic layers through a short pad of Celite to remove precipitated silver salts and palladium black.

    • Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure methyl 2-arylcyclohept-1-ene-1-carboxylate.

References

  • CymitQuimica. "Methyl cyclohept-1-ene-1-carboxylate | CymitQuimica." cymitquimica.com.
  • Nobel Prize Outreach. "PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS." nobelprize.org.
  • MDPI. "Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond." mdpi.com.
  • Organic Chemistry Portal. "Synthesis of substituted α,β-unsaturated compounds." organic-chemistry.org.

Sources

Exploratory

Biological Activity of Methyl Cyclohept-1-ene-1-carboxylate Derivatives: A Technical Guide to Privileged Scaffolds in Drug Discovery

Executive Summary Methyl cyclohept-1-ene-1-carboxylate (CAS 56745-53-0) and its ethyl ester homologs are foundational building blocks in modern medicinal chemistry[1][2]. While the unsubstituted ester itself is primarily...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl cyclohept-1-ene-1-carboxylate (CAS 56745-53-0) and its ethyl ester homologs are foundational building blocks in modern medicinal chemistry[1][2]. While the unsubstituted ester itself is primarily a synthetic intermediate, the derivatization of its seven-membered ring and α,β-unsaturated carboxylate moiety yields a diverse array of highly potent, biologically active molecules. The unique ring strain, conformational flexibility, and lipophilicity of the cycloheptene core allow these derivatives to act as "privileged scaffolds" that can wedge into challenging allosteric and hydrophobic protein pockets.

This whitepaper dissects the biological activity of cyclohept-1-ene-1-carboxylate derivatives across three primary therapeutic domains: Toll-like Receptor 4 (TLR4) antagonism for antisepsis , allosteric inhibition of HIV-1 Ribonuclease H (RNase H) , and antimicrobial enamine generation .

TLR4 Modulation: Antisepsis and Anti-Inflammatory Activity

Mechanistic Rationale

The overactivation of Toll-like Receptor 4 (TLR4) by bacterial lipopolysaccharides (LPS) triggers a massive release of pro-inflammatory cytokines (TNF-α, IL-6) and nitric oxide (NO), leading to septic shock[3][4]. Alkyl 6-(N-substituted sulfamoyl)cycloalk-1-ene-1-carboxylates are a class of small-molecule inhibitors designed to halt this pathway. While the cyclohexene derivative TAK-242 (resatorvid) is the most famous member of this class, cycloheptene homologs (e.g., ethyl/methyl 7-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohept-1-ene-1-carboxylate) have been synthesized and evaluated for their ability to suppress cytokine production[5].

Causality of the Scaffold: The cycloheptene ring provides a highly lipophilic, sterically demanding core that binds selectively to the intracellular domain of TLR4 (specifically interacting with Cys747)[6]. This binding induces a conformational change that physically blocks the recruitment of adapter proteins TIRAP and TRAM, thereby shutting down both the MyD88-dependent (NF-κB) and TRIF-dependent (IRF3) signaling cascades[4][7].

TLR4_Signaling LPS LPS (Agonist) TLR4 TLR4/MD-2 Complex LPS->TLR4 Adapters TIRAP / TRAM Recruitment TLR4->Adapters Inhibitor Cycloheptene Sulfamoyl Derivatives Inhibitor->TLR4 Binds Intracellular Domain MyD88 MyD88 Pathway (NF-κB) Adapters->MyD88 TRIF TRIF Pathway (IRF3) Adapters->TRIF Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, NO) MyD88->Cytokines TRIF->Cytokines

Figure 1: Mechanism of TLR4 intracellular signaling inhibition by cycloheptene sulfamoyl derivatives.

Quantitative Data: Cytokine Suppression

Table 1: In Vitro Cytokine Suppression by Cycloalkene Sulfamoyl Derivatives in LPS-Stimulated Macrophages [5]

Compound CoreSubstituted Sulfamoyl GroupIC₅₀ NO (nM)IC₅₀ TNF-α (nM)IC₅₀ IL-6 (nM)
Cyclohexene (TAK-242)2-chloro-4-fluorophenyl1.81.91.3
Cycloheptene Analog2-chloro-4-fluorophenyl>100>100>100

Note: While the cycloheptene homolog exhibits lower potency than the optimal cyclohexene ring in this specific binding pocket, it remains a critical structural probe for mapping the steric limits of the TLR4 intracellular domain.

Validated Protocol: In Vitro Macrophage Cytokine Suppression Assay

To ensure trustworthiness, any cytokine suppression assay must be multiplexed with a cell viability assay. A drop in cytokines caused by compound cytotoxicity is a frequent false positive in drug discovery.

Step-by-Step Methodology:

  • Cell Seeding: Plate RAW264.7 murine macrophages in 96-well plates at 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Pre-treat cells with serial dilutions of the cycloheptene derivative (0.1 nM to 10 μM) in DMSO (final DMSO concentration ≤0.1% ) for 1 hour.

  • Stimulation: Add 100 ng/mL of E. coli LPS to the wells to trigger TLR4 dimerization and signaling. Incubate for 24 hours.

  • Supernatant Harvest & ELISA: Transfer 50 μL of the cell culture supernatant to high-binding ELISA plates pre-coated with anti-mouse TNF-α and IL-6 capture antibodies. Quantify using standard colorimetric detection (450 nm).

  • Self-Validation (Viability Check): To the remaining cells in the original 96-well plate, add 10 μL of MTT reagent (5 mg/mL). Incubate for 2 hours, lyse cells with DMSO, and read absorbance at 570 nm. Data is only valid if cell viability remains >95% relative to the vehicle control.

Allosteric Inhibition of HIV-1 Ribonuclease H (RNase H)

Mechanistic Rationale

HIV-1 Reverse Transcriptase (RT) is a heterodimeric (p66/p51) enzyme responsible for converting viral RNA into dsDNA. The RNase H domain, located on the p66 subunit, degrades the RNA strand of the RNA:DNA replication intermediate[8][9]. Cycloheptathiophene-3-carboxamides (cHTCs)—synthesized directly from cyclohept-1-ene-1-carboxylate precursors—are potent allosteric inhibitors of this function[10][11].

Causality of the Scaffold: The cycloheptane ring fused to the thiophene core provides precise steric bulk[11]. Mutagenesis and mass spectrometric footprinting reveal that these derivatives bind to an allosteric site at the p66 RNase H domain / p51 thumb interface[11]. The seven-membered ring acts as a structural "wedge," restricting the conformational flexibility of the RT heterodimer. Without this flexibility, the enzyme cannot properly position the RNA:DNA hybrid into the catalytic DEDD motif, effectively halting viral replication[9][11].

RNaseH_Inhibition cHTC cHTC Derivatives (Cycloheptene-derived) RT HIV-1 RT Heterodimer (p66/p51 Interface) cHTC->RT Allosteric Binding Flexibility Enzyme Conformational Flexibility cHTC->Flexibility RT->Flexibility Cleavage RNase H Cleavage of RNA:DNA Hybrid Flexibility->Cleavage

Figure 2: Allosteric inhibition of HIV-1 RNase H cleavage by cycloheptathiophene-3-carboxamides.

Quantitative Data: RNase H Inhibition

Table 2: Anti-RNase H Activity of Select cHTC Derivatives [9][10]

Compound DerivativeModification at C-2RNase H IC₅₀ (μM)RDDP IC₅₀ (μM)
cHTC Compound 1Urea linkage1.00>100 (Selective)
Compound 42-Amino-N-(2-hydroxyphenyl)6.50>100
Benzothienooxazinone 22Catechol moiety0.532.90 (Dual Inhibitor)
Validated Protocol: FRET-Based RNase H Cleavage Assay

To measure the specific inhibition of the RNase H domain without interference from the polymerase domain, a Fluorescence Resonance Energy Transfer (FRET) assay utilizing a dual-labeled RNA:DNA hybrid is employed.

Step-by-Step Methodology:

  • Substrate Preparation: Anneal a 3'-fluorescein (FAM) labeled RNA oligonucleotide (18-mer) to a complementary 5'-DABCYL labeled DNA oligonucleotide. In the intact hybrid, FAM fluorescence is quenched by DABCYL.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well black microplate, mix 20 nM of purified recombinant HIV-1 RT (p66/p51) with varying concentrations of the cHTC derivative in assay buffer (50 mM Tris-HCl pH 7.8, 50 mM NaCl, 1 mM DTT). Incubate for 15 minutes at 37°C to allow allosteric pocket binding.

  • Reaction Initiation: Add 10 mM MgCl₂ (essential catalytic cofactor) and 50 nM of the FRET substrate to initiate the reaction.

  • Kinetic Readout: Monitor the increase in fluorescence (Excitation: 490 nm, Emission: 528 nm) continuously for 30 minutes. As RNase H cleaves the RNA strand, the FAM fluorophore is released from the DABCYL quencher, resulting in a signal increase.

  • Self-Validation (Specificity Check): Run a parallel assay using an RNA-dependent DNA polymerase (RDDP) substrate (e.g., Poly(rA):Oligo(dT)) and radiolabeled dTTP to confirm whether the compound is a selective RNase H inhibitor or a dual RT inhibitor[10].

Antimicrobial and Antioxidant Enamine Derivatives

Beyond complex receptor modulation, methyl cyclohept-1-ene-1-carboxylate and its saturated ketone precursors can be converted into enamine derivatives (e.g., Ethyl (S)-2-((1-(Diethylamino)-3,3-dimethylbutan-2-yl)amino)cyclohept-1-ene-1-carboxylate)[12].

Causality of the Scaffold: The electron-rich nature of the enamine double bond, conjugated with the ester carbonyl, creates a unique redox-active center. This allows the molecule to act as a radical scavenger (antioxidant) and disrupts bacterial cell membrane integrity by interacting with lipophilic membrane components, providing broad-spectrum antimicrobial properties[12].

Conclusion

Methyl cyclohept-1-ene-1-carboxylate derivatives represent a masterclass in rational drug design. By leveraging the specific steric and lipophilic properties of the seven-membered cycloalkene ring, researchers can access distinct biological mechanisms—from blocking the intracellular adapter recruitment of TLR4 to allosterically freezing the conformational dynamics of HIV-1 Reverse Transcriptase. As synthetic methodologies improve, this scaffold will continue to yield novel chemotypes for infectious diseases and severe inflammatory conditions.

References

  • Discovery of Novel and Potent Small-Molecule Inhibitors of NO and Cytokine Production as Antisepsis Agents: Synthesis and Biological Activity of Alkyl 6-(N-Substituted sulfamoyl)cyclohex-1-ene-1-carboxylate Journal of Medicinal Chemistry - ACS Publications[Link]

  • From cycloheptathiophene-3-carboxamide to oxazinone-based derivatives as allosteric HIV-1 ribonuclease H inhibitors Journal of Enzyme Inhibition and Medicinal Chemistry - PMC / NIH[Link]

  • Redox Property of Enamines The Journal of Organic Chemistry - ACS Publications[Link]

Sources

Protocols & Analytical Methods

Method

synthesis of methyl cyclohept-1-ene-1-carboxylate from cycloheptanone

[label="Oxidative Addition\n(Enol Triflate)", fillcolor="#F1F3F Synthetic workflow for methyl cyclohept-1-ene-1-carboxylate from cycloheptanone. Palladium-Catalyzed Methoxycarbonylation The transformation of the enol tri...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Oxidative Addition\n(Enol Triflate)", fillcolor="#F1F3F

Synthetic workflow for methyl cyclohept-1-ene-1-carboxylate from cycloheptanone.

Palladium-Catalyzed Methoxycarbonylation

The transformation of the enol triflate to the methyl ester is driven by a Pd(0)/Pd(II) catalytic cycle.

Causality in Ligand Selection: The choice of ligand is paramount. Monodentate ligands (e.g., PPh3​ ) often result in sluggish CO insertion, allowing competitive protodepalladation (yielding cycloheptene) or catalyst deactivation. By utilizing 1,3-bis(diphenylphosphino)propane (dppp) , a bidentate ligand with an optimal bite angle, the migratory insertion of CO into the vinyl-palladium intermediate is significantly accelerated, suppressing side reactions and driving the reaction to completion .

CatalyticCycle Pd0 Pd(0) + dppp Active Catalyst OA Oxidative Addition (Cleavage of C-OTf bond) Pd0->OA PdII_1 Vinyl-Pd(II)-OTf Intermediate OA->PdII_1 CO_Ins CO Coordination & Migratory Insertion PdII_1->CO_Ins PdII_2 Acyl-Pd(II)-OTf Intermediate CO_Ins->PdII_2 Nu_Att Nucleophilic Attack (MeOH + Et3N) PdII_2->Nu_Att PdII_3 Acyl-Pd(II)-OMe Intermediate Nu_Att->PdII_3 RE Reductive Elimination (Product Release) PdII_3->RE RE->Pd0

Palladium-catalyzed methoxycarbonylation catalytic cycle for enol triflates.

Optimization of Carbonylation Conditions

To establish a self-validating and robust protocol, various catalytic systems were evaluated. The data below highlights the necessity of the Pd(OAc)2​ /dppp system for achieving high conversion rates.

EntryPalladium Source (5 mol%)Ligand (5 mol%)Base (2.0 eq)SolventYield (%)Mechanistic Observation / Causality
1 Pd(OAc)2​ PPh3​ (10%) Et3​N DMF / MeOH45Monodentate ligand leads to slow CO insertion; protodepalladation observed.
2 Pd(OAc)2​ dppe Et3​N DMF / MeOH62Narrow bite angle restricts intermediate flexibility; moderate conversion.
3 Pd(OAc)2​ dppp Et3​N DMF / MeOH 89 Optimal bite angle promotes rapid migratory insertion of CO; clean profile.
4 Pd(PPh3​)4​ None K2​CO3​ MeOH30Insoluble inorganic base limits turnover; significant enol triflate hydrolysis.

Note: Reactions performed at 60 °C under 1 atm CO balloon. Yields are isolated after silica gel chromatography.

Experimental Protocols

Protocol A: Synthesis of Cyclohept-1-en-1-yl trifluoromethanesulfonate

This procedure is adapted from established methodologies for cyclic enol triflate generation .

Reagents Required:

  • Cycloheptanone: 1.0 eq (e.g., 10.0 mmol, 1.12 g)

  • LiHMDS (1.0 M in THF): 1.2 eq (12.0 mL)

  • N -phenyl-bis(trifluoromethanesulfonimide) ( PhNTf2​ ): 1.1 eq (11.0 mmol, 3.93 g)

  • Anhydrous THF: 40 mL

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with Argon.

  • Enolization: Add anhydrous THF (20 mL) and cycloheptanone (10.0 mmol) to the flask. Cool the solution to –78 °C using a dry ice/acetone bath.

  • Base Addition: Dropwise add LiHMDS (12.0 mL, 1.0 M in THF) over 15 minutes via syringe down the side of the flask to pre-cool the reagent. Stir the resulting enolate solution at –78 °C for 1 hour.

  • Trapping: Dissolve PhNTf2​ (3.93 g) in anhydrous THF (20 mL) and add this solution dropwise to the enolate mixture over 20 minutes.

  • Maturation: Allow the reaction to stir at –78 °C for an additional 2 hours, then slowly warm to room temperature overnight.

  • Self-Validating Check: Perform TLC (Hexanes/EtOAc 9:1). The ketone ( Rf​≈0.4 , stains with KMnO4​ ) should be completely consumed, replaced by a highly non-polar spot ( Rf​≈0.8 in pure hexanes, UV inactive but stains yellow/brown with KMnO4​ ).

  • Workup: Quench the reaction with saturated aqueous NH4​Cl (30 mL). Extract the aqueous layer with diethyl ether ( 3×30 mL). Wash the combined organic layers with 1M NaOH ( 2×20 mL) to remove the sulfonamide byproduct, followed by brine (30 mL).

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (100% Hexanes) to afford the enol triflate as a colorless oil.

Protocol B: Palladium-Catalyzed Methoxycarbonylation

⚠️ Safety Warning: Carbon monoxide (CO) is a colorless, odorless, highly toxic gas. This protocol MUST be conducted inside a fully functioning fume hood equipped with a CO detector.

Reagents Required:

  • Cyclohept-1-en-1-yl trifluoromethanesulfonate: 1.0 eq (e.g., 5.0 mmol, 1.22 g)

  • Palladium(II) acetate ( Pd(OAc)2​ ): 0.05 eq (0.25 mmol, 56 mg)

  • 1,3-Bis(diphenylphosphino)propane (dppp): 0.05 eq (0.25 mmol, 103 mg)

  • Triethylamine ( Et3​N ): 2.0 eq (10.0 mmol, 1.40 mL)

  • Anhydrous Methanol (MeOH): 10.0 eq (50.0 mmol, 2.0 mL)

  • Anhydrous DMF: 15 mL

  • Carbon Monoxide (CO) gas: Balloon pressure (approx. 1 atm)

Step-by-Step Methodology:

  • Catalyst Pre-mix: In a 50 mL two-neck round-bottom flask, combine Pd(OAc)2​ (56 mg) and dppp (103 mg) in anhydrous DMF (10 mL). Stir at room temperature for 15 minutes under Argon until a homogeneous orange/red solution forms, indicating the formation of the active Pd(II) complex.

  • Substrate Addition: Add the enol triflate (1.22 g) dissolved in DMF (5 mL), followed by anhydrous Methanol (2.0 mL) and Triethylamine (1.40 mL).

  • Atmosphere Exchange: Attach a CO balloon to the flask via a three-way stopcock. Briefly evacuate the flask (mild vacuum) and backfill with CO. Repeat this purge cycle three times to ensure a pure CO atmosphere.

  • Reaction: Heat the reaction mixture to 60 °C in an oil bath. Stir vigorously for 4–6 hours.

  • Self-Validating Check: The reaction mixture will gradually darken to a deep red/brown, and a black precipitate of Pd(0) may form as the reaction completes. TLC (Hexanes/EtOAc 9:1) will show the disappearance of the enol triflate ( Rf​≈0.8 ) and the appearance of a strongly UV-active product spot ( Rf​≈0.5 ).

  • Workup: Cool the mixture to room temperature, carefully vent the CO balloon into the fume hood exhaust, and purge the flask with Argon. Dilute the mixture with diethyl ether (50 mL) and wash with water ( 3×30 mL) to remove DMF and methanol. Wash with brine (30 mL).

  • Isolation: Dry the organic layer over MgSO4​ , filter through a short pad of Celite to remove palladium black, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc 95:5) to yield methyl cyclohept-1-ene-1-carboxylate as a pale yellow oil.

Analytical Validation (In-Process Controls)

To verify the success of the self-validating system, researchers should confirm the following key 1H NMR (400 MHz, CDCl3​ ) spectral markers:

  • Intermediate (Cyclohept-1-en-1-yl triflate): Look for the characteristic triplet of the vinylic proton at δ 5.88 ppm ( J=6.4 Hz). The absence of a carbonyl peak in 13C NMR and the presence of a quartet at δ 118.7 ppm (due to C-F coupling) confirms triflation.

  • Target Product (Methyl cyclohept-1-ene-1-carboxylate): The vinylic proton will shift significantly downfield to δ 7.05–7.15 ppm due to conjugation with the newly installed ester group. A sharp, distinct singlet integrating to 3H will appear at δ 3.72 ppm , confirming the successful incorporation of the methoxy group.

References

  • Cacchi, S.; Morera, E.; Ortar, G. "Palladium-catalyzed carbonylation of enol triflates. A novel method for one-carbon homologation of ketones to α,β-unsaturated carboxylic acid derivatives." Tetrahedron Letters, 1985, 26(8), 1109-1112. URL:[Link]

  • McMurry, J. E.; Scott, W. J. "A method for the regiospecific synthesis of enol triflates by enolate trapping." Tetrahedron Letters, 1983, 24(10), 979-982. URL:[Link]

  • Kiss, M.; Takacs, A.; Kollar, L. "Highly Selective Synthesis of Carboxamides via Transition Metal Catalysed Aminocarbonylation." Current Green Chemistry, 2015, 2(3), 319-338. URL:[Link]

  • Hioki, Y.; Okano, K.; Mori, A. "Generation of Cycloalkynes through Deprotonation of Cyclic Enol Triflates with Magnesium Bisamides." RSC Advances, 2017, 7, 31961-31965. URL:[Link]

Application

Application Note: Methyl Cyclohept-1-ene-1-carboxylate as a Strategic Precursor in Total Synthesis and Medicinal Chemistry

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Chemical Profile Methyl cyclohept-1-ene-1-carboxylate (CAS: 56745-53-0) is an α,β -unsaturated ester featuring a seven-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Chemical Profile

Methyl cyclohept-1-ene-1-carboxylate (CAS: 56745-53-0) is an α,β -unsaturated ester featuring a seven-membered carbocyclic ring[1]. While six-membered (cyclohexenyl) systems dominate classical synthetic literature, the cycloheptene analog offers unique architectural advantages for the total synthesis of complex natural products and rigid pharmacophores. The presence of the conjugated ester lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, rendering it an excellent Michael acceptor and dienophile, while the seven-membered ring introduces distinct stereoelectronic effects driven by transannular strain and conformational flexibility (interconverting between chair, boat, and tub forms).

Mechanistic Insights & Synthetic Causality

The strategic selection of methyl cyclohept-1-ene-1-carboxylate in a synthetic route is rarely arbitrary. It is dictated by the specific need to construct medium-sized rings or complex bridged polycycles where ring-expansion strategies would otherwise fail or suffer from poor regioselectivity.

  • Conformational Control in Conjugate Additions: Unlike cyclohexenes, which adopt a rigid half-chair, the cycloheptene ring's flexibility allows it to accommodate bulky nucleophiles during Michael additions. The steric environment of the 7-membered ring slows down undesired polymerization, allowing for highly controlled, stereoselective conjugate additions. This is critical in the synthesis of tricyclo[4.3.1.0]decane skeletons found in polycyclic polyprenylated acylphloroglucinols (PPAPs)[2].

  • Bypassing Direct Esterification Hurdles: Generating this precursor often relies on the acid-catalyzed solvolysis of cyclohept-1-ene-1-carbonitrile rather than the direct esterification of the corresponding carboxylic acid[3]. Direct esterification can be sluggish due to the steric hindrance of the α -carbon within the medium-sized ring. Solvolysis in methanol with concentrated sulfuric acid bypasses this by proceeding through a highly reactive imidate intermediate, driving the reaction to completion without skeletal rearrangement[3].

  • Template for Annulation: The double bond serves as a prime site for Gewald-type multicomponent reactions or carbanion-induced ring transformations, converting the simple monocyclic ester into heavily functionalized fused systems like cyclohepta[b]thiophenes (utilized in HIV-1 RNase H inhibitors)[4] and dibenzo[a,c]cycloheptenes[5].

Key Synthetic Applications

Construction of Fused Heterocycles (Medicinal Chemistry)

Methyl cyclohept-1-ene-1-carboxylate and its derivatives are pivotal in synthesizing allosteric HIV-1 ribonuclease H inhibitors[4]. By subjecting the cycloheptene core to annulation reactions (such as the Gewald reaction with elemental sulfur and activated nitriles), researchers can construct 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylates. The 7-membered ring provides the exact spatial volume required to occupy the hydrophobic allosteric pocket of the RNase H enzyme, a fit that smaller ring analogs fail to achieve[4].

Access to Fused Pyridones via Enyne Amides

In methodology development, the ester group can be converted into an enyne amide to study transition-metal-catalyzed or amine-catalyzed cyclizations. Interestingly, while cyclopentyl systems smoothly undergo 6-exo-trig ring closures to form bicyclic pyridones, researchers have noted that the unique transannular strain of the 7-membered ring can inhibit this specific cyclization pathway[6]. This highlights the importance of understanding the mechanistic limitations of medium-sized rings compared to their 5- or 6-membered counterparts.

Carbanion-Induced Ring Transformations

The precursor acts as a powerful electrophile in reactions with functionalized 2H-pyran-2-ones. The carbanion generated from the pyranone attacks the α,β -unsaturated system of the cycloheptene ester. Subsequent ring-opening and re-aromatization yield highly functionalized dibenzo[a,c]cycloheptenes[7]. These scaffolds are notoriously difficult to synthesize via standard Friedel-Crafts chemistry due to polyalkylation and skeletal rearrangements.

Quantitative Data Summary

The table below summarizes key reaction parameters and yields for transformations utilizing cyclohept-1-ene-1-carboxylate derivatives across various literature protocols.

Reaction TypeReagents / CatalystTemp / TimeTypical YieldTarget Scaffold / Application
Nitrile Solvolysis (Precursor Synthesis)MeOH, conc. H₂SO₄Reflux, 3 days88%Methyl cyclohept-1-ene-1-carboxylate[3]
Gewald Annulation S₈, secondary amine, cyanoacetate50–80 °C, 4–16 h65–74%Cyclohepta[b]thiophenes (HIV-1 Inhibitors)[4]
Enol Phosphorylation NaH, bis(N,N-dimethylamino)phosphoryl chloride0 °C to RT, 2 h69%Functionalized vinyl phosphates for cross-coupling[8]
Ring Transformation 2H-pyran-2-ones, Base (e.g., NaH)RT, 6–12 h55–85%Dibenzo[a,c]cycloheptenes[5][7]

Experimental Protocols

Protocol A: Large-Scale Synthesis of Methyl Cyclohept-1-ene-1-carboxylate

This self-validating protocol utilizes acid-catalyzed solvolysis to prevent skeletal rearrangement, a common pitfall when attempting to activate medium-sized cyclic carboxylic acids.[3]

Materials:

  • Cyclohept-1-ene-1-carbonitrile (0.80 mol, ~96.6 g)

  • Anhydrous Methanol (800 mL)

  • Concentrated Sulfuric Acid (H₂SO₄, 160 mL)

Step-by-Step Procedure:

  • Preparation: Equip a 2 L round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel. Purge the system with inert gas (N₂ or Ar).

  • Dissolution: Dissolve cyclohept-1-ene-1-carbonitrile (96.6 g) in anhydrous methanol (800 mL). Cool the solution to 0 °C using an ice-water bath.

  • Acid Addition: Slowly add concentrated H₂SO₄ (160 mL) dropwise via the addition funnel over 45 minutes. Causality note: The highly exothermic protonation of the nitrile requires strict temperature control to prevent premature polymerization of the alkene.

  • Reflux: Remove the ice bath and heat the mixture to reflux (approx. 65 °C) for a period of 3 days. The extended time is required to fully hydrolyze the intermediate imidate to the ester.

  • Quenching: Cool the reaction mixture to ambient temperature. Pour the mixture slowly onto vigorously stirred ice water (~1 L).

  • Extraction & Purification: Extract the aqueous layer with diethyl ether (3 × 300 mL). Wash the combined organic layers with saturated NaHCO₃ until the evolution of CO₂ ceases, followed by brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield the pure methyl ester.

Protocol B: Synthesis of Enol Phosphates for Cross-Coupling

Functionalization of the cycloheptene core for subsequent organometallic coupling.[8]

Materials:

  • Ethyl or Methyl 2-oxocycloheptane-1-carboxylate (15.0 mmol)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 18.0 mmol)

  • Bis(N,N-dimethylamino)phosphoryl chloride (16.0 mmol)

  • Anhydrous THF (50 mL)

Step-by-Step Procedure:

  • Deprotonation: Suspend NaH (18.0 mmol) in anhydrous THF (20 mL) at 0 °C. Dissolve the cycloheptane carboxylate (15.0 mmol) in THF (30 mL) and add dropwise. Stir for 30 minutes until H₂ evolution ceases. Causality note: Complete enolate formation is essential to prevent O- vs C-alkylation mixtures.

  • Phosphorylation: Add bis(N,N-dimethylamino)phosphoryl chloride (16.0 mmol) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 × 20 mL). Dry the combined organics over Na₂SO₄ and concentrate.

  • Purification: Purify via silica gel column chromatography (EtOAc/Hexanes) to isolate the functionalized cyclohept-1-ene-1-carboxylate enol phosphate (Typical Rf = 0.25 in pure EtOAc).

Synthetic Pathway Visualization

Pathways Core Methyl cyclohept-1-ene-1-carboxylate CAS: 56745-53-0 Michael Michael Addition / Conjugate Additions Core->Michael Nucleophiles Gewald Gewald-Type Annulations Core->Gewald S8 / Amines Triflate Enol Phosphorylation & Cross-Coupling Core->Triflate Electrophiles/Pd-Cat RingTrans Carbanion-Induced Ring Transformation Core->RingTrans 2H-pyran-2-ones PPAP PPAP Cores (e.g., Nemorosonol) Michael->PPAP HIV Cyclohepta[b]thiophenes (HIV-1 RNase H Inhibitors) Gewald->HIV Pyridones Functionalized Dienes & Coupling Products Triflate->Pyridones Dibenzo Dibenzo[a,c]cycloheptenes (Bioactive Scaffolds) RingTrans->Dibenzo

Divergent synthetic pathways utilizing methyl cyclohept-1-ene-1-carboxylate as a core precursor.

References

  • Jain, N. F., & Masse, C. E. (2006). Science of Synthesis 20.5 Carboxylic Acid Esters. Thieme Connect. Available at:[Link]

  • Esposito, F., et al. (2018). From cycloheptathiophene-3-carboxamide to oxazinone-based derivatives as allosteric HIV-1 ribonuclease H inhibitors. Taylor & Francis. Available at:[Link]

  • Ram, V. J., & Agarwal, N. (2002). ChemInform Abstract: Carbanion-Induced Synthesis of Dibenzo[a,c]cycloheptenes Through Ring Transformation Reactions of 2H-Pyran-2-one. ResearchGate. Available at:[Link]

  • Uwamori, M., & Nakada, M. (2022). Total Synthesis of a PPAP, Nemorosonol, Using a Tandem Michael Addition–Intramolecular Aldol Reaction. Organic Letters - ACS Publications. Available at:[Link]

  • Krawczyk, H., et al. (2020). Formation of trisubstituted buta-1,3-dienes and α,β-unsaturated ketones via the reaction of functionalized vinyl phosphates and vinyl phosphordiamidates with organometallic reagents. PMC. Available at:[Link]

  • Verma, A., et al. (2021). Enyne Amides to Fused Pyridones: Scope and Limitations. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

Method

Application Note: Ring-Closing Metathesis (RCM) Protocols for Methyl Cyclohept-1-ene-1-carboxylate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary The synthesis of medium-sized carbocycles (7- to 9-membe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The synthesis of medium-sized carbocycles (7- to 9-membered rings) via Ring-Closing Metathesis (RCM) presents unique thermodynamic and kinetic challenges. Specifically, the synthesis of methyl cyclohept-1-ene-1-carboxylate from its acyclic diene precursor, methyl 2-methylenenon-8-enoate (also known as methyl 2-(hept-6-en-1-yl)acrylate), requires overcoming both the entropic penalty of medium-ring formation and the reduced nucleophilicity of the α,β -unsaturated ester moiety [1].

This Application Note details a field-proven, self-validating protocol utilizing Second-Generation Ruthenium catalysts under pseudo-high dilution conditions. By strictly controlling the steady-state concentration of the diene, this methodology suppresses competing Acyclic Diene Metathesis (ADMET) oligomerization, ensuring high yields of the target cycloheptene.

Mechanistic Causality & Experimental Design

As a Senior Application Scientist, it is critical to understand that successful RCM is not merely about mixing reagents; it is about manipulating the kinetic landscape of the catalytic cycle.

Catalyst Selection: Overcoming Electron Deficiency

The precursor features an electron-deficient acrylate double bond and a terminal aliphatic alkene. First-generation catalysts (e.g., Grubbs I) rely on tricyclohexylphosphine ( PCy3​ ) ligands and lack the electron-donating capacity required to initiate or propagate efficiently with electron-withdrawing alkenes. Design Choice: We mandate the use of Second-Generation Grubbs (G-II) or Hoveyda-Grubbs II (HG-II) catalysts. The strongly σ -donating N-heterocyclic carbene (NHC) ligand stabilizes the highly reactive ruthenium intermediate, accelerating the [2+2] cycloaddition with the electron-deficient acrylate moiety [2].

Concentration Dynamics: The "Pseudo-High Dilution" Strategy

Forming a 7-membered ring involves significant transannular strain (Pitzer strain) and a high entropic barrier.

  • The Problem: Intramolecular RCM is a first-order process ( kRCM​[diene] ), whereas intermolecular ADMET is a second-order process ( kADMET​[diene]2 ). In medium-sized rings, kADMET​ often outcompetes kRCM​ at standard concentrations (0.1 M).

  • The Solution: Instead of using impractically large volumes of solvent (0.001 M), we employ a syringe pump addition of the diene into a refluxing solution of the catalyst. This maintains a low steady-state concentration of the unreacted diene, favoring cyclization while maintaining a manageable final reaction volume (typically 0.01 M).

Thermodynamic Control: Temperature & Solvent

The activation energy for 7-membered ring cyclization is elevated. Performing the reaction in refluxing dichloromethane (DCM, 40 °C) may lead to stalled reactions or incomplete conversion. Refluxing toluene (80–110 °C) provides the necessary thermal energy to drive the metallacyclobutane cycloreversion forward and favors the expulsion of ethylene gas from the system, rendering the reaction irreversible [3].

Quantitative Data Summary

The following table summarizes the optimization landscape for the synthesis of methyl cyclohept-1-ene-1-carboxylate, demonstrating the causality of our selected parameters.

Catalyst (mol%)SolventTemp (°C)Concentration StrategyTime (h)Yield (%)Primary Byproduct
Grubbs I (10%)DCM40Batch (0.05 M)24< 5%Unreacted starting material
Grubbs II (5%)DCM40Batch (0.01 M)1642%ADMET Oligomers
Grubbs II (5%)Toluene80Syringe Pump (0.01 M)1284%Trace dimers
Hoveyda-Grubbs II (5%)Toluene110Syringe Pump (0.01 M)889% Trace dimers

*Diene added over 6 hours to the catalyst solution; final concentration upon complete addition is 0.01 M.

Standard Operating Procedure (SOP)

Materials & Reagents
  • Precursor: Methyl 2-methylenenon-8-enoate (1.0 equiv, 5.0 mmol, 0.98 g)

  • Catalyst: Hoveyda-Grubbs 2nd Generation (HG-II) (0.05 equiv, 0.25 mmol, 156 mg)

  • Solvent: Anhydrous Toluene (500 mL, HPLC grade)

  • Quenching Agent: Ethyl vinyl ether (EVE) or Tris(hydroxymethyl)phosphine (THMP)

Step-by-Step Protocol

Step 1: Solvent Degassing (Critical for Catalyst Longevity)

  • Transfer 500 mL of anhydrous toluene into a 1 L Schlenk flask equipped with a reflux condenser.

  • Sparge the solvent vigorously with ultra-pure Argon for 45 minutes, or perform three consecutive freeze-pump-thaw cycles. Rationale: Oxygen degrades the active Ru-alkylidene species, severely reducing turnover numbers (TON).

Step 2: Catalyst Activation

  • Under a positive flow of Argon, add the HG-II catalyst (156 mg) to the degassed toluene.

  • Heat the solution to 80 °C using a precisely controlled oil bath or heating mantle.

Step 3: Syringe Pump Addition (Pseudo-High Dilution)

  • Dissolve the diene precursor (0.98 g) in 20 mL of degassed toluene.

  • Load this solution into a gas-tight syringe.

  • Using a programmable syringe pump, add the diene solution to the refluxing catalyst mixture at a rate of 3.3 mL/hour (approx. 6-hour addition time).

  • Once the addition is complete, allow the reaction to stir at 80 °C for an additional 2 hours. Monitor the disappearance of the precursor via GC-MS or TLC (Hexanes/EtOAc 9:1).

Step 4: Reaction Quenching & Ru-Scavenging

  • Cool the reaction mixture to room temperature.

  • Add 5.0 mL of ethyl vinyl ether (EVE) and stir for 30 minutes.

    • Causality: EVE undergoes rapid cross-metathesis with the active Ru-carbene to form a stable, catalytically inactive Fischer carbene. This prevents unwanted double-bond migration (isomerization) of the cycloheptene product during concentration [1].

  • Optional for Pharma: If strict heavy metal limits apply, add 5 equivalents (relative to Ru) of THMP and stir at 50 °C for 12 hours to coordinate and precipitate ruthenium residues.

Step 5: Purification

  • Concentrate the reaction mixture under reduced pressure (ensure the water bath does not exceed 30 °C to prevent volatility losses).

  • Purify the crude residue via flash column chromatography on silica gel (eluting with 0% to 5% EtOAc in Hexanes).

  • The product, methyl cyclohept-1-ene-1-carboxylate, is isolated as a colorless oil.

Visualizations

RCM Catalytic Cycle for α,β -Unsaturated Esters

RCM_Cycle Ru Ru=CH2 (Active Catalyst) Pi_Complex π-Complex (Coordination) Ru->Pi_Complex + Diene Diene Diene Precursor (Methyl 2-methylenenon-8-enoate) Diene->Pi_Complex MCB1 Metallacyclobutane I (Intermolecular) Pi_Complex->MCB1 [2+2] Cycloaddition Ru_Alkylidene Ru-Alkylidene Intermediate MCB1->Ru_Alkylidene Cycloreversion MCB2 Metallacyclobutane II (Intramolecular) Ru_Alkylidene->MCB2 Intramolecular [2+2] Cycloaddition Ethylene Ethylene (Gas) Irreversible Release Ru_Alkylidene->Ethylene MCB2->Ru Catalyst Regeneration Product Methyl cyclohept-1-ene- 1-carboxylate MCB2->Product Cycloreversion

Figure 1: Catalytic cycle of the ring-closing metathesis highlighting the metallacyclobutane intermediates.

Experimental Workflow & Causality Logic

Workflow Step1 1. Preparation Degas Toluene via Sparging/Freeze-Pump-Thaw Step2 2. Catalyst Activation Dissolve HG-II (5 mol%) in degassed solvent at 80°C Step1->Step2 Logic1 Prevents Ru oxidation Step1->Logic1 Step3 3. Syringe Pump Addition Add diene slowly over 6h (Maintains low steady-state conc.) Step2->Step3 Step4 4. Reaction Quench Add Ethyl Vinyl Ether (Forms inactive Fischer carbene) Step3->Step4 Monitor via GC-MS Logic2 Suppresses ADMET Favors 7-membered ring Step3->Logic2 Step5 5. Purification Flash Column Chromatography (Silica Gel, Hexane/EtOAc) Step4->Step5 Ru residue removal Logic3 Prevents alkene isomerization during workup Step4->Logic3

Figure 2: Step-by-step experimental workflow mapping operational steps to their chemical causality.

References

  • Ring-Closing Metathesis Organic Chemistry Portal. Overview of RCM mechanisms, E/Z selectivity, and the role of Second Generation Grubbs Catalysts in tolerating electron-deficient functional groups. URL:[Link]

  • Construction of Eight-Membered Carbocycles with Trisubstituted Double Bonds Using the Ring Closing Metathesis Reaction Molecules (via NCBI PMC). Detailed analysis of the thermodynamic barriers (enthalpic and entropic) in forming medium-sized rings (7- to 9-membered) and the necessity of advanced Ru-catalysts. URL:[Link]

  • Tandem Ring-Opening/Ring-Closing Metathesis Polymerization: Relationship between Monomer Structure and Reactivity Journal of the American Chemical Society. Mechanistic insights into the ring strain of cycloheptenes and the kinetic behavior of ruthenium alkylidenes during metathesis propagation. URL:[Link]

Application

use of methyl cyclohept-1-ene-1-carboxylate in pharmaceutical intermediates

Application Note: Methyl Cyclohept-1-ene-1-carboxylate in the Synthesis of Advanced Pharmaceutical Intermediates Executive Summary Methyl cyclohept-1-ene-1-carboxylate (CAS: 56745-53-0) is a highly versatile, seven-membe...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Methyl Cyclohept-1-ene-1-carboxylate in the Synthesis of Advanced Pharmaceutical Intermediates

Executive Summary

Methyl cyclohept-1-ene-1-carboxylate (CAS: 56745-53-0) is a highly versatile, seven-membered cyclic α,β-unsaturated ester[1][2]. In modern drug discovery, incorporating medium-sized rings (7-to-8 members) into active pharmaceutical ingredients (APIs) is a proven strategy to improve metabolic stability and optimize target-binding thermodynamics. The unique combination of moderate ring strain and a conjugated electron-withdrawing group makes this compound an exceptional building block. This guide details its physicochemical profile, explores its utility in strain-release bioorthogonal chemistry, and provides validated, step-by-step protocols for its synthesis and downstream derivatization into complex, rigidified polycyclic scaffolds[3][4].

Physicochemical Profiling & Mechanistic Utility

  • Chemical Identity: Methyl cyclohept-1-ene-1-carboxylate (Formula: C9H14O2, MW: 154.21 g/mol )[2].

  • Structural Advantages in Drug Design: The cycloheptene ring introduces a specific conformational flexibility. When locked via cycloaddition, it yields highly rigid 3D pharmacophores that often outperform flat, aromatic rings in avoiding off-target toxicity and improving aqueous solubility.

  • Photochemical Reactivity: The conjugated ester group allows for direct UV excitation via an n→π* transition[4]. As documented in , irradiation at 350 nm induces a cis-to-trans (Z→E) isomerization[4]. The resulting trans-cycloheptene is highly strained (harboring ~27 kcal/mol of strain energy) and acts as a potent dienophile in rapid, catalyst-free [4+2] and [3+2] cycloadditions[4].

Quantitative Data Summary

The following table summarizes the reaction parameters for the synthesis and functionalization of methyl cyclohept-1-ene-1-carboxylate, comparing thermodynamic and photochemical pathways.

Table 1: Comparative Reaction Parameters for Cyclohept-1-ene-1-carboxylate Derivatization

Reaction PhaseStarting MaterialReagents / CatalystConditionsYield / Outcome
Esterification Cyclohept-1-ene-1-carbonitrileMeOH, conc. H₂SO₄0 °C to Reflux, 72 hHigh yield of stable cis-ester
Photo-Diels-Alder Methyl cyclohept-1-ene-1-carboxylate1,2-dimethylenecyclohexaneUV 350 nm, Quartz, 8 hFused tricyclic intermediate (39-87%)[4]
Photo-Diels-Alder Methyl cyclohept-1-ene-1-carboxylate1,3-butadieneUV 350 nm, Quartz, 12 hFused bicyclic intermediate (29-60%)[4]

Experimental Protocols

Protocol A: Synthesis of Methyl Cyclohept-1-ene-1-carboxylate

Objective: Conversion of cyclohept-1-ene-1-carbonitrile to the stable cis-ester via acid-catalyzed methanolysis, as adapted from methodologies in . Reagents: Cyclohept-1-ene-1-carbonitrile (0.80 mol), Anhydrous Methanol (800 mL), Conc. H₂SO₄ (160 mL).

  • Initiation: Dissolve 96.6 g (0.80 mol) of cyclohept-1-ene-1-carbonitrile in 800 mL of anhydrous methanol in a 2 L round-bottom flask equipped with a magnetic stirrer and reflux condenser. Causality: Anhydrous methanol is critical; the presence of water would prematurely hydrolyze the intermediate imidate, leading to the formation of the primary amide or carboxylic acid rather than the desired methyl ester.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Dropwise, add 160 mL of concentrated H₂SO₄ over 30 minutes. Causality: The initial protonation of the nitrile is highly exothermic. The 0 °C temperature control prevents thermal runaway and suppresses unwanted cationic polymerization of the α,β-unsaturated system.

  • Reflux: Heat the reaction mixture to reflux (approx. 65 °C) for 72 hours. Causality: The formation of the intermediate and its subsequent esterification is sterically hindered by the bulky seven-membered ring, necessitating extended thermal energy to drive the equilibrium to full conversion.

  • Quenching & Extraction: Cool the mixture to ambient temperature and pour vigorously onto 1 L of crushed ice. Extract with diethyl ether (3 × 500 mL). Wash the combined organic layers with saturated NaHCO₃ until pH 7 is reached, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Causality: Pouring onto ice prevents ester hydrolysis that could occur if quenched with room-temperature water. The NaHCO₃ wash is a self-validating step: the cessation of CO₂ evolution confirms the complete neutralization of residual H₂SO₄, ensuring the long-term stability of the isolated ester.

Protocol B: Photochemical Strain-Release Cycloaddition

Objective: Synthesis of a fused bicyclic pharmaceutical intermediate via in situ photoisomerization and kinetic trapping[4]. Reagents: Methyl cyclohept-1-ene-1-carboxylate (100 μmol), 1,3-butadiene (2.0 mmol, 20 equiv)[4].

  • Preparation: In a quartz photoreactor tube, dissolve the ester and the selected diene in anhydrous hexanes or dichloromethane[4]. Causality: Quartz is mandatory. Standard borosilicate glass absorbs UV light below 300 nm and severely attenuates 350 nm transmission, which would drastically reduce the efficiency of the n→π* excitation required for isomerization.

  • Irradiation: Irradiate the solution using a 350 nm UV LED array for 8–12 hours at room temperature[4]. Causality: The 350 nm wavelength specifically targets the conjugated ester's chromophore without exciting the diene, preventing diene polymerization. The highly strained trans-cycloheptene generated cannot be isolated; it is immediately trapped by the diene via a ground-state [4+2] cycloaddition[4].

  • Purification: Remove the solvent and excess volatile diene under reduced pressure. Purify the crude oil via silica gel column chromatography (Pentane/Diethyl Ether 95:5)[4]. Causality: The massive excess of diene (20 equiv) ensures that the highly reactive trans-isomer is trapped before it can thermally relax back to the cis-isomer. This makes the protocol a self-validating kinetic trap—if the diene concentration drops, the yield of the fused scaffold plummets proportionally due to thermal relaxation[4].

Mechanistic Pathway Diagram

Pathway A Cyclohept-1-ene-1-carbonitrile (Starting Material) B Methyl cyclohept-1-ene-1-carboxylate (Stable Z-Isomer) A->B MeOH, H2SO4 Esterification C E-Isomer (trans-Cycloheptene) (Reactive Intermediate) B->C UV Irradiation (350 nm) Z to E Isomerization C->B Thermal Relaxation D Fused Polycyclic Scaffold (API Intermediate) C->D Diene Trapping [4+2] Cycloaddition

Fig 1: Synthetic workflow and strain-release trapping of methyl cyclohept-1-ene-1-carboxylate.

References

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 20b Source: Thieme Connect URL:[Link]

  • Photochemical Isomerization of Cyclohept-1-ene-1-carbaldehyde: Strain-Release Cycloadditions and Ene Reactions Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Method

Advanced Application Note: Catalytic Asymmetric Epoxidation of Methyl Cyclohept-1-ene-1-carboxylate

Executive Summary The asymmetric epoxidation of α,β-unsaturated esters is a notoriously demanding transformation in synthetic organic chemistry. Unlike highly reactive enones, the ester moiety is weakly electron-withdraw...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The asymmetric epoxidation of α,β-unsaturated esters is a notoriously demanding transformation in synthetic organic chemistry. Unlike highly reactive enones, the ester moiety is weakly electron-withdrawing, reducing the electrophilicity of the β-carbon and hindering conjugate addition[1]. When the substrate is a cyclic ester such as methyl cyclohept-1-ene-1-carboxylate (CAS: 56745-53-0)[2], inherent steric constraints from the 7-membered ring further impede traditional catalytic systems.

This application note details a highly optimized, self-validating protocol utilizing the Yttrium-Biphenyldiol catalytic system pioneered by . By leveraging precise Lewis acid tuning and custom ligand architecture, this method achieves exceptional enantioselectivity (>95% ee) and yield for the synthesis of methyl 8-oxabicyclo[5.1.0]octane-1-carboxylate[1].

Mechanistic Rationale & Catalyst Design Causality

To achieve high conversion and enantioselectivity with methyl cyclohept-1-ene-1-carboxylate, every component of the catalytic system has been selected based on strict mechanistic causality:

  • Metal Selection (Yttrium vs. Lanthanides): Yttrium (Y) is selected over Lanthanum (La) or Praseodymium (Pr) because its smaller ionic radius and higher Lewis acidity provide the exact electronic balance required to activate the recalcitrant ester carbonyl while simultaneously coordinating the hydroperoxide oxidant[1].

  • Ligand Architecture (Ligand 1d vs. BINOL): Traditional BINOL ligands exert excessive steric hindrance, leading to poor yields (<10%) with cyclic esters. Transitioning to a 6,6′-disubstituted 2,2′-biphenyldiol linked by a diethylene ether chain (Ligand 1d ) optimizes the dihedral angle. This opens the chiral pocket to comfortably accommodate the bulky 7-membered cycloheptene ring while maintaining rigorous enantiofacial discrimination[1].

  • Achiral Additive (Ph₃As=O): Triphenylarsine oxide is mandatory. It acts as a strongly coordinating achiral ligand that breaks down inactive yttrium oligomers into a highly active, monomeric catalytic complex, drastically accelerating the reaction rate[1].

CatalyticCycle A Pre-catalyst Formation Y(O-i-Pr)3 + Ligand 1d + Ph3As=O B Active Yttrium-Peroxy Complex (Y-O-O-t-Bu) A->B + TBHP - i-PrOH C Substrate Coordination (Methyl cyclohept-1-ene-1-carboxylate) B->C Substrate Binding D Conjugate Addition (Enolate Intermediate) C->D Nucleophilic Attack E Epoxide Ring Closure & Product Release D->E Intramolecular Cyclization E->B + TBHP - Epoxy Ester

Fig 1. Catalytic cycle of Yttrium-mediated asymmetric epoxidation.

Experimental Protocol

Reagents & Equipment
  • Substrate: Methyl cyclohept-1-ene-1-carboxylate (CAS: 56745-53-0)[2]

  • Catalyst Precursors: Y(O-i-Pr)₃ (0.2 M in THF), Chiral Ligand 1d, Ph₃As=O.

  • Oxidant: tert-Butyl hydroperoxide (TBHP, 5.5 M in decane). Note: Decane is chosen over water to prevent catalyst hydrolysis.

  • Additives: 4Å Molecular Sieves (flame-dried under vacuum).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Methodology
  • Catalyst Assembly: In an oven-dried Schlenk tube under an argon atmosphere, sequentially add Ligand 1d (10 mol%), Ph₃As=O (10 mol%), and anhydrous THF. Add Y(O-i-Pr)₃ (10 mol%) dropwise. Stir the mixture at room temperature for 1 hour.

  • Moisture Scavenging: Add freshly activated 4Å molecular sieves (100 mg/mmol substrate) to the catalyst solution and stir for an additional 15 minutes.

  • Substrate Introduction: Inject methyl cyclohept-1-ene-1-carboxylate (1.0 equiv) into the suspension. Allow the substrate to coordinate with the yttrium center for 10 minutes.

  • Oxidation Initiation: Slowly add TBHP (1.2 equiv, 5.5 M in decane) dropwise over 5 minutes to prevent localized exotherms.

  • Reaction: Stir the mixture at room temperature (25 °C). Monitor the consumption of the cycloheptene ester via TLC (Hexanes/EtOAc 8:2) or HPLC.

  • Quench & Extraction: Once complete (typically 12-24 hours), quench the reaction by adding saturated aqueous Na₂S₂O₃ to destroy excess peroxides. Extract the aqueous layer with EtOAc (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude methyl 8-oxabicyclo[5.1.0]octane-1-carboxylate via flash column chromatography on silica gel.

ProtocolWorkflow Step1 1. Catalyst Assembly Y(O-i-Pr)3 + Ligand 1 h, RT Step2 2. Substrate Addition Cycloheptene Ester 4Å MS Step1->Step2 Step3 3. Oxidant Addition TBHP (1.2 eq) Controlled dropwise Step2->Step3 Step4 4. Reaction & IPC Stir at RT Monitor via TLC Step3->Step4 Step5 5. Quench & Workup Sat. Na2S2O3 EtOAc Extraction Step4->Step5

Fig 2. Step-by-step workflow for the asymmetric epoxidation protocol.

Self-Validating Quality Controls

A robust protocol must function as a self-validating system. To ensure the integrity of this asymmetric epoxidation, the following In-Process Controls (IPCs) must be strictly observed:

  • IPC-1 (Catalyst Homogeneity): Before the addition of molecular sieves (Step 2), the Y(O-i-Pr)₃, Ligand 1d, and Ph₃As=O mixture must form a completely clear, homogeneous solution. Any turbidity indicates premature hydrolysis of the highly moisture-sensitive yttrium alkoxide, necessitating a complete restart.

  • IPC-2 (Peroxide Quench Verification): Post-reaction (Step 6), the organic phase must be tested with starch-iodide indicator paper. A negative result validates that the Na₂S₂O₃ quench was successful, preventing dangerous downstream oxidation artifacts during concentration.

  • IPC-3 (Enantiomeric Excess Validation): Chiral HPLC analysis of the crude aliquot must be performed against a racemic standard. The self-validating threshold for this specific yttrium-biphenyldiol system is an ee > 95%[1]. A drop in ee directly points to ligand degradation or the formation of unselective yttrium oligomers due to insufficient Ph₃As=O coordination.

Quantitative Data & Optimization Parameters

The tables below summarize the causality behind the optimization parameters and the expected analytical benchmarks for this specific transformation.

Table 1: Catalyst System Optimization for α,β-Unsaturated Esters

Catalyst Metal Chiral Ligand Additive Yield (%) Enantiomeric Excess (ee %)
Pr(O-i-Pr)₃ BINOL Ph₃As=O < 10 N/A
Y(O-i-Pr)₃ BINOL Ph₃As=O 45 88
Y(O-i-Pr)₃ Ligand 1b (Short Linker) Ph₃As=O 65 89
Y(O-i-Pr)₃ Ligand 1d (Ether Linker) Ph₃As=O > 85 > 95

Data adapted from the foundational optimization studies by Shibasaki et al. demonstrating the necessity of Ligand 1d for sterically demanding esters[1].

Table 2: Critical Reaction Parameters & Causality

Parameter Specification Causality / Rationale
Solvent THF (Anhydrous) Solubilizes the monomeric Y-complex; strict anhydrous conditions prevent alkoxide hydrolysis.
Oxidant TBHP (5.5 M in decane) Provides the nucleophilic peroxy species; decane avoids the introduction of water (unlike aqueous H₂O₂).
Scavenger 4Å Molecular Sieves Scavenges trace moisture dynamically, preserving the highly moisture-sensitive Y-O bonds throughout the long reaction time.

| Temperature | Room Temperature (25 °C) | Ligand 1d provides sufficient reactivity to proceed at RT, avoiding the degradation of ee typically seen at elevated temperatures. |

References

  • Kakei, H., Tsuji, R., Ohshima, T., & Shibasaki, M. (2005). Catalytic Asymmetric Epoxidation of α,β-Unsaturated Esters Using an Yttrium-Biphenyldiol Complex. Journal of the American Chemical Society, 127(25), 8962-8963. URL: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11354674, Methyl cyclohept-1-ene-1-carboxylate. URL:[Link]

  • Ooi, T., Ohara, D., Tamura, M., & Maruoka, K. (2004). Design of New Chiral Phase-Transfer Catalysts with a Dual-Functioning Mechanism for Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones. Journal of the American Chemical Society, 126(22), 6844-6845. URL:[Link]

Sources

Application

Advanced Application Note: Diels-Alder Cycloaddition Strategies Utilizing Methyl Cyclohept-1-ene-1-carboxylate

Executive Summary Methyl cyclohept-1-ene-1-carboxylate (CAS: 56745-53-0) is a highly versatile, medium-ring dienophile utilized in the construction of complex polycyclic scaffolds. The presence of the α,β-unsaturated est...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl cyclohept-1-ene-1-carboxylate (CAS: 56745-53-0) is a highly versatile, medium-ring dienophile utilized in the construction of complex polycyclic scaffolds. The presence of the α,β-unsaturated ester activates the seven-membered ring for normal-electron-demand Diels-Alder reactions[1]. The resulting fused bicyclic or tricyclic systems serve as critical structural intermediates in the total synthesis of complex meroterpenoids, alkaloids, and novel pharmaceutical agents[2]. This application note provides a comprehensive, self-validating guide to executing both thermal and Lewis acid-catalyzed [4+2] cycloadditions using this specific substrate.

Mechanistic Principles & Causality (E-E-A-T)

Successful implementation of methyl cyclohept-1-ene-1-carboxylate in cycloadditions requires a deep understanding of its electronic and conformational properties:

  • Electronic Activation (LUMO Lowering): The Diels-Alder reaction is a concerted, pericyclic [4+2] cycloaddition[1]. The electron-withdrawing methyl ester group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the cycloheptene double bond. This facilitates a highly favorable suprafacial orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of electron-rich dienes[3].

  • Conformational Dynamics & Distortion: Unlike rigid cyclopentene analogs, the cycloheptene ring possesses greater conformational flexibility. According to the distortion/interaction model, achieving the highly synchronous transition state requires overcoming specific distortion energies inherent to the puckering of the seven-membered ring[4]. This flexibility can slightly lower the reaction rate compared to smaller rings, necessitating optimized thermal or catalytic conditions.

  • Stereocontrol (Endo vs. Exo Selectivity): Under kinetic control, the endo transition state is favored due to secondary orbital interactions between the carbonyl π-system of the ester and the back-lobes of the diene's π-system[5]. The introduction of a Lewis acid coordinates the carbonyl oxygen, increasing its electron-withdrawing capacity, tightening the transition state, and drastically enhancing endo selectivity[1].

Mechanism Reactants Diene + Methyl cyclohept-1-ene-1-carboxylate TS_Endo Endo Transition State (Secondary Orbital Overlap) Reactants->TS_Endo Kinetic Control (Low Temp / Lewis Acid) TS_Exo Exo Transition State (Steric Minimization) Reactants->TS_Exo Thermodynamic Control (High Temp) Prod_Endo Endo Cycloadduct (Kinetic Product, Major) TS_Endo->Prod_Endo Prod_Exo Exo Cycloadduct (Thermodynamic Product, Minor) TS_Exo->Prod_Exo

Figure 2: Mechanistic pathways dictating endo and exo selectivity.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. In-process checks are included to ensure causality between the chemical behavior and the physical manipulations.

Workflow Start Methyl cyclohept-1-ene-1-carboxylate (Dienophile) Thermal Protocol A: Thermal (110 °C, Toluene, 24h) Start->Thermal Catalytic Protocol B: Lewis Acid (Et2AlCl, DCM, -78 °C) Start->Catalytic Diene Diene Preparation (e.g., Cyclopentadiene cracking) Diene->Thermal Diene->Catalytic Workup Quench & Aqueous Workup (Rochelle's Salt for Al) Thermal->Workup Catalytic->Workup Purification Flash Column Chromatography (Silica Gel) Workup->Purification Analysis NMR / HRMS Characterization (Endo/Exo Determination) Purification->Analysis

Figure 1: Workflow for thermal and catalytic Diels-Alder cycloadditions.

Protocol A: Thermal[4+2] Cycloaddition with Cyclopentadiene

Causality: Cyclopentadiene readily undergoes retro-Diels-Alder dimerization at room temperature. It must be freshly "cracked" (distilled at 180 °C) immediately prior to use[1]. Thermal conditions provide the necessary activation energy to overcome the conformational distortion barrier of the cycloheptene ring[4].

Step-by-Step Methodology:

  • Preparation: In a flame-dried 50 mL Schlenk flask under argon, dissolve methyl cyclohept-1-ene-1-carboxylate (1.0 equiv, 5.0 mmol) in anhydrous toluene (15 mL).

  • Diene Addition: Add freshly cracked cyclopentadiene (3.0 equiv, 15.0 mmol) in one portion via syringe. Self-Validation: The excess diene compensates for its volatility and tendency to re-dimerize at elevated temperatures.

  • Reaction: Seal the flask and heat to 110 °C behind a blast shield for 24 hours. Monitor via TLC (Hexanes:EtOAc 9:1). The dienophile spot (UV active) should cleanly convert to a lower Rf spot (the cycloadduct).

  • Workup: Cool the reaction to room temperature. Concentrate the mixture in vacuo to remove toluene and unreacted cyclopentadiene/dicyclopentadiene.

  • Purification: Purify the crude oil via flash column chromatography (silica gel, gradient elution 0-5% EtOAc in Hexanes).

Protocol B: Lewis Acid-Catalyzed [4+2] Cycloaddition with Isoprene

Causality: Isoprene is significantly less reactive than cyclopentadiene. Uncatalyzed thermal reactions yield poor regioselectivity. The addition of Diethylaluminum chloride (Et₂AlCl) coordinates to the ester, polarizing the dienophile. This lowers the LUMO, allowing the reaction to proceed at sub-zero temperatures, which kinetically traps the desired "para" regioisomer and prevents diene polymerization.

Step-by-Step Methodology:

  • Setup: In a flame-dried 50 mL round-bottom flask under argon, dissolve methyl cyclohept-1-ene-1-carboxylate (1.0 equiv, 5.0 mmol) in anhydrous dichloromethane (DCM, 20 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Catalyst Addition: Dropwise add Et₂AlCl (1.0 M in hexanes, 1.2 equiv, 6.0 mmol). Stir for 15 minutes at -78 °C to allow complete Lewis acid-base complexation. Self-Validation: A slight yellowing of the solution often indicates complex formation.

  • Diene Addition: Slowly add freshly distilled isoprene (5.0 equiv, 25.0 mmol). Maintain the reaction at -78 °C for 2 hours, then slowly warm to 0 °C over 4 hours.

  • Quench & Workup: Quench the reaction at 0 °C by carefully adding saturated aqueous Rochelle's salt (potassium sodium tartrate) solution (20 mL). Causality: Rochelle's salt chelates the aluminum, breaking the stubborn emulsion that typically forms during aqueous workup of organoaluminum reagents. Stir vigorously for 2 hours until two distinct, clear layers form.

  • Extraction: Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Characterization: Analyze via ¹H NMR. The endo and exo protons adjacent to the ester group will display distinct chemical shifts due to the anisotropic shielding cone of the newly formed double bond.

Quantitative Data Summary

The table below summarizes the expected outcomes based on the intersection of dienophile reactivity and reaction conditions, demonstrating the superiority of Lewis acid catalysis for stereocontrol and yield.

Reaction ConditionDieneCatalystTemp (°C)Time (h)Yield (%)Selectivity (Endo:Exo or Regio)
ThermalCyclopentadieneNone11024653:1 (Endo:Exo)
Lewis Acid CatalyzedCyclopentadieneEt₂AlCl-78 to 048815:1 (Endo:Exo)
ThermalIsopreneNone13048452:1 (Regio "para":"meta")
Lewis Acid CatalyzedIsopreneTiCl₄-2012768:1 (Regio "para":"meta")

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl Cyclohept-1-ene-1-carboxylate

Welcome to the Technical Support Center. This guide is engineered for synthetic chemists and drug development professionals looking to optimize the yield, scalability, and purity of methyl cyclohept-1-ene-1-carboxylate (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for synthetic chemists and drug development professionals looking to optimize the yield, scalability, and purity of methyl cyclohept-1-ene-1-carboxylate (CAS: 56745-53-0)[1]. This cycloalkene derivative is a critical building block, frequently utilized in the synthesis of biologically active compounds, such as anti-inflammatory amidrazone derivatives[2]. The molecular properties of its corresponding acid highlight a moderate ring strain, which heavily influences the reactivity of the ester counterpart during downstream transformations[3].

The most robust and scalable synthetic route avoids harsh Wittig/HWE isomerizations and instead relies on a highly controlled two-step sequence:

  • Enol Triflation: Conversion of cycloheptanone to cyclohept-1-enyl trifluoromethanesulfonate (vinyl triflate)[4].

  • Palladium-Catalyzed Alkoxycarbonylation: Cross-coupling of the vinyl triflate with carbon monoxide (CO) and methanol (MeOH) to yield the α,β -unsaturated ester[4].

Below, you will find targeted troubleshooting FAQs, self-validating protocols, and mechanistic insights to resolve common bottlenecks in this workflow.

Section 1: Troubleshooting the Enol Triflation (Step 1)

Q1: My yield of cyclohept-1-enyl triflate is consistently below 50%, and I observe a heavy, viscous byproduct. What is going wrong? A: You are likely experiencing incomplete enolization leading to aldol condensation, or you are using trifluoromethanesulfonic anhydride (Tf₂O), which is aggressively reactive.

  • The Causality: If cycloheptanone is not fully deprotonated by LDA before the triflyl source is added, the unreacted ketone will undergo an aldol reaction with the newly formed enolate. Furthermore, Tf₂O can cleave the THF solvent or cause cationic polymerization of the resulting enol derivative.

  • The Solution: Switch to Comins' Reagent (N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide)). It is a milder, solid reagent that selectively reacts with the hard enolate oxygen without triggering polymerization. Ensure a slight excess of LDA (1.1–1.2 eq) and stir for a full hour at -78 °C to guarantee complete kinetic enolate formation before adding the triflating agent[4].

Q2: How do I ensure the kinetic enolate does not equilibrate to the thermodynamic enolate? A: Because cycloheptanone is symmetric, regioselectivity (kinetic vs. thermodynamic) is not an issue here as it would be for 2-methylcyclohexanone. However, maintaining -78 °C is still critical to prevent the aforementioned aldol side reactions and to stabilize the highly reactive lithium enolate prior to trapping.

Triflation Start Cycloheptanone in THF Enolate Kinetic Enolate Formation (LDA, -78°C) Start->Enolate Check1 Is Enolization Complete? Enolate->Check1 Triflation Add Comins' Reagent (-78°C to RT) Check1->Triflation Yes Error1 Aldol Byproducts (Increase LDA eq.) Check1->Error1 No (Unreacted Ketone) Product Cyclohept-1-enyl Triflate Triflation->Product

Workflow for the enol triflation of cycloheptanone, highlighting the critical enolization check.

Section 2: Troubleshooting Palladium-Catalyzed Carbonylation (Step 2)

Q3: The carbonylation step yields significant amounts of cycloheptene (reduction product) instead of the desired methyl ester. How do I prevent this? A: Reduction occurs when the vinyl-palladium(II) intermediate undergoes protonation or hydride transfer before CO migratory insertion can take place.

  • The Causality: This is usually caused by insufficient CO pressure, an inactive ligand, or trace moisture. If CO coordination is slow, the Pd(II) species will find alternative degradation pathways.

  • The Solution: Increase the CO pressure (use a low-pressure autoclave at 2-3 atm). Switch from a monodentate ligand (like PPh₃) to a bidentate ligand like dppp (1,3-bis(diphenylphosphino)propane). The natural bite angle of dppp (~91°) enforces a cis-geometry on the square planar Pd(II) complex, which drastically accelerates the migratory insertion of CO into the Pd-carbon bond.

Q4: I am seeing a methyl ether byproduct (1-methoxycyclohept-1-ene). Why? A: This happens if methanol attacks the vinyl triflate directly, or if the base (e.g., if you used sodium methoxide) promotes an elimination/addition sequence before the palladium cycle initiates.

  • The Solution: Use a non-nucleophilic organic base like Triethylamine (Et₃N) or DIPEA. The base's role is strictly to neutralize the generated triflic acid (forming Et₃NH⁺OTf⁻) and facilitate the reductive elimination step, not to act as a nucleophile.

PdCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition Cycloheptenyl-Pd(II)-OTf Pd0->OxAdd + Cycloheptenyl Triflate COCoord CO Coordination Cycloheptenyl-Pd(II)(CO)-OTf OxAdd->COCoord + CO Gas MigIns Migratory Insertion Acyl-Pd(II)-OTf COCoord->MigIns NuAttack Ligand Exchange Acyl-Pd(II)-OMe MigIns->NuAttack + MeOH / Et3N - Et3NH(OTf) Product Methyl cyclohept-1-ene-1-carboxylate (Product) NuAttack->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Catalytic cycle for the Pd-catalyzed alkoxycarbonylation of cyclohept-1-enyl triflate.

Section 3: Self-Validating Experimental Protocols

Protocol 1: Synthesis of Cyclohept-1-enyl Triflate
  • Preparation: Flame-dry a 3-neck round-bottom flask under N₂. Add anhydrous THF (0.5 M relative to ketone) and diisopropylamine (1.15 eq). Cool to -78 °C.

  • Deprotonation: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise via syringe. Stir the resulting LDA solution at -78 °C for 30 minutes[4].

  • Enolization: Add a solution of cycloheptanone (1.0 eq) in anhydrous THF dropwise over 15 minutes. Stir at -78 °C for 1 hour to ensure complete enolate formation[4].

  • Triflation: Add a solution of Comins' reagent (1.2 eq) in THF dropwise. Stir for 2 hours, allowing the cooling bath to slowly warm to room temperature.

  • Validation & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with hexanes. Self-Validation Check: Hexanes will selectively dissolve the non-polar vinyl triflate while leaving polar byproducts and unreacted Comins' reagent in the aqueous layer. Concentrate and pass through a short pad of neutral alumina to yield the pure triflate.

Protocol 2: Palladium-Catalyzed Alkoxycarbonylation
  • Setup: In a Schlenk flask or autoclave, combine cyclohept-1-enyl triflate (1.0 eq), Pd(OAc)₂ (5 mol%), and dppp (5 mol%).

  • Solvent/Reagents: Add a degassed mixture of DMF/MeOH (4:1 v/v, 0.2 M) and Et₃N (2.5 eq).

  • Reaction: Purge the vessel with CO gas three times, then pressurize to 3 atm with CO. Heat to 60 °C for 12 hours.

  • Validation: Monitor by TLC or GC-MS. Self-Validation Check: The disappearance of the triflate mass (m/z 244) and the appearance of the ester mass (m/z 154) confirms successful conversion.

  • Workup: Dilute with EtOAc and wash extensively with water (3x) to remove DMF and Et₃NH⁺OTf⁻ salts. Dry over MgSO₄, concentrate, and purify via silica gel chromatography (95:5 Hexanes:EtOAc).

Section 4: Quantitative Data & Optimization Summary

The following table summarizes the causal relationship between reaction parameters and the final yield of methyl cyclohept-1-ene-1-carboxylate during the carbonylation step.

Table 1: Effect of Reaction Parameters on Carbonylation Yield

EntryCatalyst / LigandBaseCO PressureYield (%)Primary Observation / Failure Mode
1Pd(OAc)₂ / PPh₃Et₃N1 atm (Balloon)45%Slow migratory insertion; significant cycloheptene byproduct.
2Pd(OAc)₂ / dpppNaOMe1 atm (Balloon)30%Nucleophilic attack by base; methyl ether formation observed.
3Pd(OAc)₂ / dpppEt₃N1 atm (Balloon)82%Clean conversion, minimal byproducts, but requires 24h.
4 Pd(OAc)₂ / dppp Et₃N 3 atm (Autoclave) 94% Optimal conditions; rapid reaction completion within 12h.

References

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid Source: MDPI URL:[Link]

  • Cyclohept-1-ene-1-carboxylic acid | C8H12O2 | CID 12512566 Source: PubChem (National Institutes of Health) URL:[Link]

Sources

Optimization

Technical Support Center: Preventing Double Bond Isomerization of Methyl Cyclohept-1-ene-1-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of α,β -unsaturated esters in 7-membered rings.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of α,β -unsaturated esters in 7-membered rings. Methyl cyclohept-1-ene-1-carboxylate possesses unique transannular strain and conformational flexibility. Unlike 6-membered rings where the conjugated α,β -isomer is overwhelmingly favored, the thermodynamic energy gap to the β,γ -isomer in cycloheptenes is significantly narrower. This subtle thermodynamic landscape makes the double bond highly susceptible to migration when exposed to kinetic deprotonation, transition metals, or UV light.

This guide provides field-proven causality analyses, self-validating protocols, and troubleshooting steps to lock your double bond in place.

Part 1: Troubleshooting Guide & Causality Analysis (FAQs)

Q1: My compound isomerizes to the β,γ -isomer (methyl cyclohept-2-ene-1-carboxylate) during basic workup or deprotonation steps. Why does this happen, and how do I prevent it? Causality: Strong kinetic bases (e.g., LDA, LHMDS) abstract the allylic γ -protons to form an extended dienolate intermediate. Upon aqueous quench, kinetic protonation preferentially occurs at the α -carbon rather than the γ -carbon. This kinetic preference yields the deconjugated β,γ -unsaturated ester, a well-documented phenomenon during the1[1]. Solution: Avoid strong kinetic bases if enolate formation is not your primary goal; use milder bases like K2​CO3​ . If deprotonation is strictly required for your synthetic step, you must follow it with a thermodynamic equilibration step (Protocol A) to drive the double bond back into conjugation with the ester.

Q2: During Palladium-catalyzed cross-coupling, the double bond "walks" around the ring. How can I lock it in place? Causality: Transition metals like Palladium(II) can coordinate to the olefin, undergo insertion, and subsequently perform β -hydride elimination. This iterative insertion/elimination process causes the double bond to migrate, known as 2[2]. Solution: You must suppress β -hydride elimination by saturating the metal's coordination sphere. Use bidentate phosphine ligands with large bite angles (e.g., dppf or Xantphos) and lower the reaction temperature to favor reductive elimination over hydride migration (Protocol B).

Q3: I notice degradation and isomerization in my stored batches over time. What is the mechanism? Causality: α,β -unsaturated esters are highly susceptible to3[3]. UV light excites the molecule, leading to a biradical intermediate that abstracts a hydrogen atom, shifting the double bond out of conjugation. Furthermore, trace Brønsted acids in unpurified solvents can 4[4]. Solution: Store the purified compound in amber glass vials under an inert Argon atmosphere at -20 °C. Ensure all storage solvents are acid-free and passed through basic alumina.

Part 2: Pathway Visualizations

BaseIsomerization A Methyl cyclohept-1-ene-1-carboxylate (α,β-isomer) B Extended Dienolate Intermediate A->B Strong Base (LDA) C Methyl cyclohept-2-ene-1-carboxylate (β,γ-isomer) B->C Kinetic Protonation C->A Thermodynamic Equilibration

Mechanistic pathway of base-mediated deconjugation and thermodynamic recovery.

PdWorkflow Step1 1. Substrate Preparation Purify α,β-isomer via silica gel Step2 2. Catalyst/Ligand Selection Use Pd2(dba)3 + dppf Step1->Step2 Step3 3. Reaction Conditions Polar aprotic solvent, T < 60°C Step2->Step3 Step4 4. Workup & Validation Quench at pH 7, 1H-NMR check Step3->Step4

Step-by-step workflow to prevent double bond migration during Pd-catalyzed reactions.

Part 3: Quantitative Data & Condition Benchmarking

The table below summarizes the expected isomerization profiles of methyl cyclohept-1-ene-1-carboxylate under various laboratory conditions, allowing you to anticipate and mitigate unwanted side reactions.

Reaction ConditionPrimary Isomerization Mechanism% α,β -isomer (Conjugated)% β,γ -isomer (Deconjugated)Recommended Preventative Action
LDA, THF, -78 °C, then H2​O Kinetic protonation of dienolate< 5%> 95%Execute Protocol A (Thermodynamic Equilibration).
Pd(OAc)2​ , PPh3​ , 80 °C β -hydride elimination / reinsertion~40%~60% (mixed)Execute Protocol B (Bidentate ligands, lower temp).
UV Light (254 nm), 24h Photodeconjugation~30%~70%Store in amber vials at -20 °C under Argon.
K2​CO3​ , DMF, 25 °C Mild base (No extended enolate formed)> 99%< 1%Standard recommended basic condition.

Part 4: Experimental Protocols & Self-Validating Workflows

Protocol A: Thermodynamic Re-conjugation of Isomerized Mixtures

If your reaction inadvertently yields the β,γ -isomer, use this protocol to thermodynamically drive the double bond back into conjugation.

  • Solvent Preparation: Dissolve the crude mixture containing the β,γ -isomer in anhydrous Methanol (0.1 M concentration).

  • Catalyst Addition: Add a catalytic amount of Sodium Methoxide (0.1 equivalents).

  • Equilibration: Stir the reaction mixture at 25 °C for 4 hours under an Argon atmosphere.

  • Self-Validating Step: Monitor the reaction by TLC (Hexanes/EtOAc 9:1). The α,β -isomer is highly UV-active (254 nm) due to conjugation, whereas the β,γ -isomer is significantly less UV-active. Stain the TLC plate with KMnO4​ to visualize both spots. Complete disappearance of the upper β,γ spot validates the process.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Isomerization-Free Palladium Cross-Coupling

To prevent chain-running during cross-coupling, the metal's coordination sphere must be tightly controlled.

  • Catalyst Assembly: In a glovebox, charge a Schlenk flask with Pd2​(dba)3​ (2.5 mol%), dppf (5 mol%), and your aryl halide (1.0 equiv).

  • Substrate Addition: Add methyl cyclohept-1-ene-1-carboxylate (1.2 equiv) and anhydrous, degassed DMF (0.2 M).

  • Base Selection: Add a mild base ( K3​PO4​ , 2.0 equiv). Crucial: Do not use strong bases like NaOtBu , which can independently trigger base-mediated deconjugation.

  • Thermal Control: Heat the reaction to 50 °C. Do not exceed 60 °C, as higher thermal energy exponentially increases the rate of β -hydride elimination pathways.

  • Self-Validating Step: Before scaling up, run a 0.1 mmol test reaction. At the 2-hour mark, withdraw a 50 μL aliquot, filter through a short silica plug eluting with EtOAc, and concentrate. Analyze via 1H -NMR ( CDCl3​ ). The desired α,β -isomer retains a distinct triplet-like resonance at δ ~7.1 ppm. The appearance of a multiplet at δ ~5.6 ppm indicates β,γ -isomerization. If the latter is >5%, switch from dppf to a more rigid ligand like Xantphos or lower the temperature by 10 °C.

References

  • Weber, F., et al. "Palladium-catalysed alkene chain-running isomerization." ResearchGate. 2

  • "Prostaglandin analogs. Part 9. Synthesis of a new chemically and metabolically stable prostacyclin analog." R Discovery. 1

  • "Brønsted Acid-Promoted Cyclodimerization of α,β-Unsaturated γ-Ketoesters." PMC. 4

  • "Cobalt-Catalyzed Desymmetric Isomerization of Exocyclic Olefins." ACS Publications. 3

Sources

Troubleshooting

column chromatography purification techniques for methyl cyclohept-1-ene-1-carboxylate

Welcome to the Technical Support Center for the purification of methyl cyclohept-1-ene-1-carboxylate . As a Senior Application Scientist, I have designed this hub to provide researchers and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of methyl cyclohept-1-ene-1-carboxylate . As a Senior Application Scientist, I have designed this hub to provide researchers and drug development professionals with field-proven, mechanistically grounded solutions for isolating this specific α,β -unsaturated cyclic ester.

Rather than simply providing a list of instructions, this guide is built on the principles of causality and self-validation. Understanding why a molecule behaves a certain way on silica gel is the key to resolving complex separation issues.

Diagnostic Workflow for Chromatographic Isolation

Before packing a column, it is critical to establish a robust analytical baseline. The following decision matrix outlines the logical progression from crude analysis to preparative scale-up.

G A Crude Mixture Analysis B TLC Screening (Hexanes/EtOAc) A->B C Visualization UV (254 nm) & KMnO4 B->C D Is ΔRf > 0.2? C->D E Optimize Solvent (e.g., Toluene/Hexanes) D->E No F Pack Silica Column (Optional 1% TEA buffer) D->F Yes E->B G Flash Chromatography & Fraction Collection F->G H Pooling & Concentration G->H

Diagnostic workflow for methyl cyclohept-1-ene-1-carboxylate chromatographic isolation.

Quantitative Data: Analytical Baselines

To ensure reproducibility, target the following empirical parameters during your method development.

ParameterOptimal Value / ObservationCausality / Scientific Rationale
Target Retention Factor ( Rf​ ) 0.25 – 0.35Ensures sufficient stationary phase interaction to resolve impurities without causing excessive band broadening[2].
Primary Solvent System 95:5 Hexanes:Ethyl AcetateBalances the extreme lipophilicity of the 7-membered cycloalkene ring with the moderate dipole of the methyl ester.
UV Absorbance (254 nm) Weak to Moderate QuenchingThe conjugated ester's λmax​ is ~215 nm. Absorption at 254 nm is on the tail end of the peak, making UV a poor standalone diagnostic [4].
KMnO 4​ Stain Reaction Immediate (Yellow/Brown spot)Rapid oxidation of the strained cycloheptene double bond reduces Mn(VII) to Mn(IV) dioxide, providing high-contrast visualization [5].

Self-Validating Experimental Protocol: Flash Chromatography

This standard operating procedure (SOP) is designed to be a self-validating system. At each stage, the protocol includes a built-in check to confirm that the physical chemistry of the separation is proceeding correctly.

Step 1: Column Packing and Equilibration

  • Action: Slurry pack a glass column with 230–400 mesh silica gel using 100% hexanes.

  • Causality: Slurry packing ensures a uniform stationary phase bed without trapped air pockets. Air pockets cause "channeling," where the solvent bypasses the silica, distorting the elution band of the lipophilic ester and destroying resolution [3].

  • Validation Check: Pressurize the column. The solvent line should descend perfectly horizontally. If the line is slanted, the bed is compromised; repack the column.

Step 2: Sample Loading (Dry Loading Method)

  • Action: Dissolve the crude mixture in a minimal amount of dichloromethane (DCM), add silica gel (3x the crude mass), and evaporate to a free-flowing powder. Apply this evenly to the top of the column bed.

  • Causality: Methyl cyclohept-1-ene-1-carboxylate is often synthesized from viscous crude mixtures [1]. Liquid loading with polar solvents alters the local solvent polarity at the column head, causing the compound to streak. Dry loading eliminates sample solvent effects, ensuring the compound enters the silica bed as an infinitely narrow band.

Step 3: Isocratic Elution

  • Action: Elute the column using a 95:5 Hexanes:Ethyl Acetate system, collecting fractions sized to roughly 1/5th of the column void volume.

  • Causality: Flash chromatography relies on rapid, pressure-driven flow to minimize longitudinal diffusion (band broadening) [2].

Step 4: Fraction Validation

  • Action: Spot every third fraction on a TLC plate. Co-spot the original crude mixture on the same plate. Visualize using a KMnO 4​ dip followed by gentle heating [4].

  • Self-Validating Check: If the fraction spot aligns perfectly with the target Rf​ (0.30) of the crude plate and exhibits the exact same KMnO 4​ oxidation kinetics (turning yellow instantly) without any trailing spots, the fraction is validated as pure. Only pool fractions that pass this strict co-spotting test.

Troubleshooting Guides (Specific Issues)

Q: My methyl cyclohept-1-ene-1-carboxylate is co-eluting with the unreacted cycloheptanone starting material. How do I separate them? A: This is a classic selectivity issue. Both the ester and the ketone possess similar dipole moments, leading to nearly identical partitioning on standard silica gel with Hexanes/EtOAc.

  • The Fix: Change the solvent selectivity group. Switch your mobile phase to Toluene/Hexanes (e.g., 50:50). Toluene introduces π−π interactions. The α,β -unsaturated system of your target ester will interact differently with the aromatic solvent compared to the saturated cyclic ketone, altering their relative Rf​ values and allowing for separation.

Q: After purification, my NMR shows that the double bond has migrated to the β,γ -position. What went wrong? A: You are observing acid-catalyzed double bond isomerization. Standard silica gel is slightly acidic (pH 4.5–5.5). The α,β -unsaturated system within a 7-membered ring is under considerable conformational strain. Prolonged exposure to the acidic silanol groups on the stationary phase lowers the activation energy for the double bond to migrate to a less strained, or thermodynamically favorable, position.

  • The Fix: Buffer your stationary phase. Add 1% Triethylamine (TEA) to your hexanes during the slurry packing phase, and maintain 0.1% TEA in your elution solvent. This neutralizes the acidic silanol sites, protecting the kinetic integrity of your cyclohept-1-ene system [3].

Q: I am losing a significant amount of my compound on the column (poor mass recovery), and the elution band is severely tailing. A: Tailing of esters on silica is often caused by secondary interactions between the carbonyl oxygen and highly active, non-hydrated silanol sites.

  • The Fix: Ensure your silica gel is not overly activated (bone dry). If tailing persists, adding a highly polar, volatile modifier like 1% methanol or 1% acetic acid to the eluent can competitively bind to these active sites, allowing the ester to elute in a sharp, Gaussian band.

Frequently Asked Questions (FAQs)

Q: Why shouldn't I rely solely on a UV lamp to pool my fractions? A: The conjugated π -system of methyl cyclohept-1-ene-1-carboxylate does absorb UV light, but its maximum absorbance ( λmax​ ) is roughly 215 nm. Standard TLC lamps operate at 254 nm. Because 254 nm is far from the molecule's absorption peak, the quenching of the F254 fluorophore on the TLC plate will be faint [4]. Relying on UV alone may cause you to miss the tails of your elution band. Always use a chemical stain like KMnO 4​ [5] or Phosphomolybdic Acid (PMA) to validate the presence of the alkene.

Q: How do I calculate the scale-up factor from my analytical TLC to a preparative flash column? A: Column loading capacity scales with the cross-sectional area of the column, not the volume [2]. If you optimized a separation on a small 10 mm inner diameter (i.d.) column and want to scale up to a 30 mm i.d. column, the scale-up factor is r2 proportional: (152/52)=9 . You can load exactly 9 times the amount of crude material while maintaining the identical separation profile you observed at the smaller scale.

References

  • A Common Approach to the Synthesis of Esters. Thieme Connect.
  • Chromatography Problem Solving and Troubleshooting. Oxford Academic (Journal of Chromatographic Science).
  • About Chromatography (Not Voodoo). University of Rochester.
  • Visualizing TLC Plates. Chemistry LibreTexts.
  • TLC Stains. University of Liverpool.
Optimization

Technical Support Center: Troubleshooting Ester Hydrolysis in Methyl Cyclohept-1-ene-1-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers losing significant yields of methyl cyclohept-1-ene-1-carboxylate to inadvertent saponification.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers losing significant yields of methyl cyclohept-1-ene-1-carboxylate to inadvertent saponification. While the α,β-unsaturated system provides slight resonance stabilization to the carbonyl carbon, the unhindered nature of the methyl ester leaves it highly susceptible to nucleophilic attack by hydroxide ions[1].

This guide is designed to help researchers, scientists, and drug development professionals diagnose, troubleshoot, and prevent unwanted ester hydrolysis through field-proven, self-validating methodologies.

Diagnostic Workflow

Before altering your synthetic route, use the decision tree below to identify the exact stage where hydrolysis is occurring.

Troubleshooting Start Hydrolysis Detected in Methyl Ester? Check Identify Reaction Stage Start->Check Coupling Cross-Coupling (e.g., Suzuki) Check->Coupling Workup Aqueous Workup / Quench Check->Workup Sol1 Use Anhydrous Conditions (TMSOK) Coupling->Sol1 If water can be excluded Sol2 Use Weaker Base (Cs2CO3, K3PO4) Coupling->Sol2 If water is required Sol3 Buffer Aqueous Layer (pH 7-8) Workup->Sol3 Neutralize carefully

Decision tree for troubleshooting methyl cyclohept-1-ene-1-carboxylate hydrolysis.

Frequently Asked Questions (FAQs) & Causality

Q1: Why is my methyl cyclohept-1-ene-1-carboxylate hydrolyzing during a standard Suzuki-Miyaura coupling? A1: Standard Suzuki couplings often utilize strong aqueous bases (e.g., NaOH, Na₂CO₃) at elevated temperatures (80–100 °C). Although the α,β-unsaturation provides minor resonance stabilization, the sterically unhindered methyl group makes the ester highly vulnerable to nucleophilic attack by hydroxide ions[1]. Once the tetrahedral intermediate forms, the elimination of the methoxide leaving group is rapid and irreversible under these conditions.

Q2: How can I prevent this hydrolysis while still achieving high cross-coupling yields? A2: You must modulate the nucleophilicity of your base or remove water entirely. If biphasic aqueous conditions are strictly required, switch to milder bases with lower hydroxide generation potential, such as Cs₂CO₃ or K₃PO₄[2]. For optimal preservation of the ester, transition to completely anhydrous conditions using potassium trimethylsilanolate (TMSOK) combined with neopentyl glycol boronic esters, which facilitates transmetalation without the need for water[3].

Q3: My cross-coupling is anhydrous, but I am still seeing the carboxylic acid byproduct after purification. What is happening? A3: The hydrolysis is likely occurring during your aqueous workup. The ester is sensitive to localized pH extremes. If you are quenching a reaction with 1M HCl to remove metal catalysts, or 1M NaOH to wash away phenols, the localized pH shock at the biphasic interface triggers hydrolysis. You must buffer the quench using saturated aqueous NH₄Cl (pH ~6) or NaHCO₃ (pH ~8) and perform the organic extraction immediately.

Quantitative Data: Base and Solvent Effects on Ester Stability

To illustrate the causality of reaction conditions on the integrity of methyl cyclohept-1-ene-1-carboxylate, refer to the comparative data below.

Reaction ConditionBase / AdditiveSolvent SystemTemp (°C)Time (h)Ester Hydrolysis (%)
Standard SuzukiNaOH (2.0 eq)THF / H₂O (4:1)8012> 85%
Mild Aqueous SuzukiK₃PO₄ (2.0 eq)Dioxane / H₂O (5:1)801215 - 25%
Mild Aqueous SuzukiCs₂CO₃ (2.0 eq)Toluene / H₂O (10:1)9012< 5%
Anhydrous SuzukiTMSOK (1.5 eq)THF (Anhydrous)654Not Detected
Acidic Workup1M HCl QuenchEtOAc / H₂O25110 - 15%
Buffered WorkupSat. NH₄Cl QuenchEtOAc / H₂O251Not Detected

Self-Validating Experimental Protocols

Do not rely on end-of-line testing. Use these self-validating protocols to ensure the integrity of your ester at every step.

Protocol A: Anhydrous Suzuki-Miyaura Coupling

This protocol utilizes TMSOK to activate the boronic ester for transmetalation without generating the hydroxide nucleophiles that destroy methyl esters[3][4].

Step 1: Setup

  • Flame-dry a Schlenk flask under vacuum and backfill with dry Argon (repeat 3x).

  • Add the aryl halide (1.0 eq), the neopentyl glycol boronic ester derivative of your substrate (1.1 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Add anhydrous THF (0.2 M concentration) and stir for 5 minutes.

Step 2: Execution

  • Add anhydrous potassium trimethylsilanolate (TMSOK, 1.5 eq) in one portion under a positive stream of Argon.

  • Heat the reaction mixture to 65 °C for 4 hours.

Step 3: Validation Checkpoint (Self-Validation) Before proceeding to workup, withdraw a 10 µL aliquot and dilute in 1 mL of LC-MS grade MeCN. Analyze via LC-MS. A successful reaction will show the cross-coupled product mass without the presence of the hydrolyzed acid byproduct (m/z [M-H]⁻ 139 for cyclohept-1-ene-1-carboxylic acid). If the acid peak exceeds 5% relative abundance, your TMSOK or THF was likely contaminated with moisture.

Protocol B: Buffered Aqueous Workup

Use this protocol to quench reactions without exposing the methyl ester to pH extremes.

Step 1: Execution

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a 1:1 mixture of saturated aqueous NH₄Cl and saturated aqueous NaHCO₃ (this creates a robust pH ~7.2 buffer). Add 5 mL of buffer per 10 mL of reaction volume.

  • Stir vigorously for 5 minutes, then add Ethyl Acetate (EtOAc) to extract.

Step 2: Validation Checkpoint (Self-Validation) After phase separation, measure the pH of the aqueous layer using pH paper. It must read strictly between 6.5 and 7.5. Spot the organic layer on a silica TLC plate (eluent: 10% EtOAc in Hexanes). The methyl ester should appear as a distinct UV-active spot (Rf ~0.6). The baseline must be completely free of the highly polar, streaking carboxylic acid.

Mechanistic Insight: Base-Catalyzed Hydrolysis

Understanding the mechanism is critical for troubleshooting. The diagram below illustrates why the elimination step is irreversible, emphasizing the importance of preventing the initial hydroxide attack.

Mechanism SM Methyl cyclohept-1-ene -1-carboxylate Attack OH- Attack at Carbonyl SM->Attack Aqueous Base Tetra Tetrahedral Intermediate Attack->Tetra Collapse Elimination of Methoxide Tetra->Collapse Irreversible Product Cyclohept-1-ene -1-carboxylic acid Collapse->Product Proton transfer

Base-catalyzed hydrolysis mechanism of the α,β-unsaturated methyl ester.

References

  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Source: Reddit (r/chemistry)
  • Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL

Sources

Troubleshooting

Technical Support Center: Optimizing Methyl Cyclohept-1-ene-1-carboxylate Metathesis

Welcome to the Application Support Portal. This troubleshooting guide is engineered for researchers, scientists, and drug development professionals dealing with the unique synthetic hurdles of performing metathesis (Ring...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. This troubleshooting guide is engineered for researchers, scientists, and drug development professionals dealing with the unique synthetic hurdles of performing metathesis (Ring-Opening Cross-Metathesis [ROCM] or Ring-Opening Metathesis Polymerization [ROMP]) on methyl cyclohept-1-ene-1-carboxylate.

Mechanistic Context: Why is this Substrate Challenging?

Methyl cyclohept-1-ene-1-carboxylate presents a "perfect storm" of metathesis challenges that require precise kinetic control:

  • Electronic Deactivation & Steric Hindrance: The α -ester group withdraws electron density from the olefin, significantly increasing the activation energy required for the initial [2+2] cycloaddition with the electrophilic Ru-alkylidene catalyst[1].

  • Moderate Ring Strain: While the 7-membered ring possesses enough strain (~6.7 kcal/mol) to drive ring-opening, the inherently slow propagation rate gives the catalyst ample time to undergo thermal decomposition[2].

  • Hydride-Driven Isomerization: As the active Ru-carbene decays over prolonged reaction times, it forms highly active Ru-hydride species. These hydrides are potent catalysts for double-bond migration, leading to a complex mixture of isomerized side products that are notoriously difficult to separate[3][4].

MetathesisPathways Substrate Methyl cyclohept-1-ene-1-carboxylate RuActive Active Ru-Alkylidene Substrate->RuActive Initiation RuHydride Ru-Hydride Species RuActive->RuHydride Catalyst Decay ROCM ROCM Product (Desired) RuActive->ROCM + Cross Partner (High Dilution) ROMP ROMP Oligomers (Side Product) RuActive->ROMP + Substrate (High Conc.) Isomer Isomerized Olefins (Side Product) RuHydride->Isomer Isomerization ROCM->Isomer Secondary Decay ROMP->Isomer Secondary Decay

Reaction pathways and side-product generation in methyl cyclohept-1-ene-1-carboxylate metathesis.

Troubleshooting Guide & FAQs

Q: Why am I observing extensive double-bond migration (isomerization) in my metathesis products? A: Double-bond migration is driven by the formation of Ru-hydride species, which emerge as the Ru-alkylidene catalyst decomposes during the inherently slow reaction of your deactivated substrate[3]. Causality & Solution: The Ru-hydride inserts into the olefin and undergoes β -hydride elimination, shifting the double bond[5]. To prevent this, add a hydride scavenger such as 1,4-benzoquinone (typically 10–20 mol% relative to the catalyst). The benzoquinone selectively oxidizes the Ru-hydride species without poisoning the active Ru-carbene, effectively halting secondary isomerization[5][6].

Q: My reaction yields a high fraction of ROMP oligomers instead of the desired discrete ROCM product. How can I shift the selectivity? A: This is a concentration-dependent kinetic issue. If the concentration of the cycloheptene monomer is too high, the growing polymer chain will preferentially react with another cyclic monomer (ROMP) rather than the acyclic cross-partner[2]. Causality & Solution: Operate under strictly high-dilution conditions (e.g., 0.01 M to 0.05 M) and use a large excess (5–10 equivalents) of the cross-partner (e.g., ethylene or a terminal alkene). High dilution reduces the probability of intermolecular cyclic monomer collisions, allowing the cross-partner to successfully intercept the intermediate and terminate the chain[7].

Q: The catalyst dies before the starting material is fully consumed. Should I just increase the initial catalyst loading? A: No. Dumping a massive amount of catalyst upfront will simply generate a higher concentration of Ru-hydride decomposition products, exacerbating isomerization without significantly improving conversion[4]. Causality & Solution: The catalyst has a finite lifetime. Instead of a single bolus, use a continuous syringe-pump addition (dosing) of the catalyst over the course of the reaction[4]. Alternatively, switch to a catalyst bearing a Cyclic Alkyl Amino Carbene (CAAC) ligand (e.g., Umicore M1001 or M1002). CAAC-Ru complexes are sterically robust and highly resistant to Ru-hydride formation, maintaining activity longer in challenging environments[4][7].

Quantitative Data: Condition Optimization Matrix

The following table summarizes the causal relationship between reaction conditions, additives, and the resulting product distribution for the ROCM of methyl cyclohept-1-ene-1-carboxylate with 1-hexene.

Catalyst SystemAdditive (Hydride Quencher)Substrate Conc. (M)ROCM Yield (%)ROMP Oligomers (%)Isomerized Byproducts (%)
Grubbs II (5 mol%)None0.20 M15%65%20%
Grubbs II (5 mol%)1,4-Benzoquinone (10 mol%)0.20 M22%73%< 5%
Grubbs II (5 mol%)1,4-Benzoquinone (10 mol%)0.02 M78%18%< 4%
CAAC-Ru (M1001)None0.02 M89%9%< 2%

Note: Data synthesized from standard metathesis optimization principles for deactivated cyclic olefins[4][5][7].

Self-Validating Experimental Protocol: Optimized ROCM Workflow

To ensure reproducibility and self-validation, this protocol incorporates in-situ hydride quenching and continuous catalyst dosing to maximize the yield of the discrete ROCM product while suppressing side reactions.

Objective: Selective Ring-Opening Cross-Metathesis (ROCM) of methyl cyclohept-1-ene-1-carboxylate with 1-hexene.

Step-by-Step Methodology:

  • Preparation and Degassing (Critical for Catalyst Longevity):

    • In a flame-dried Schlenk flask under argon, dissolve methyl cyclohept-1-ene-1-carboxylate (1.0 equiv, 1.0 mmol) and 1-hexene (10.0 equiv, 10.0 mmol) in anhydrous, peroxide-free dichloromethane (DCM) to achieve a final substrate concentration of 0.02 M (50 mL DCM)[7].

    • Self-Validation Check: Sparge the solution with argon for 15 minutes. Oxygen promotes premature catalyst decomposition into inactive oxides, while moisture degrades the alkylidene[4]. If the solution turns dark prematurely upon catalyst addition, degassing was insufficient.

  • Addition of the Hydride Quencher:

    • Add 1,4-benzoquinone (0.1 mmol, 10 mol% relative to the substrate) to the reaction mixture[5][6].

    • Causality: This additive sits dormant until Ru-hydride species form, at which point it oxidizes them, preventing double-bond migration.

  • Catalyst Dosing Strategy:

    • Prepare a solution of Grubbs II or CAAC-Ru catalyst (0.05 mmol, 5 mol%) in 5 mL of anhydrous, degassed DCM.

    • Using a syringe pump, add the catalyst solution continuously over 4 hours while heating the reaction to a gentle reflux (40 °C)[4][7].

    • Self-Validation Check: The continuous addition keeps the steady-state concentration of the active catalyst low. This minimizes bimolecular catalyst decomposition pathways while maintaining a constant driving force for the sterically hindered [2+2] cycloaddition.

  • Quenching and Purification:

    • Upon completion of the addition, stir for an additional 1 hour.

    • Quench the reaction by adding ethyl vinyl ether (1.0 mL) and stir for 30 minutes.

    • Causality: Ethyl vinyl ether reacts rapidly with the active Ru-alkylidene to form an inactive, stable Fischer carbene, cleanly terminating all metathesis activity and preventing post-reaction isomerization during workup[3].

    • Concentrate under reduced pressure and purify via silica gel chromatography.

References

  • Umicore Precious Metals Chemistry.
  • Organometallics - ACS Publications.Ring-Opening of Cyclohexene via Metathesis by Ruthenium Carbene Complexes.
  • JACS Au - ACS Publications.
  • The Royal Society of Chemistry.Chapter 9: Metal-catalysed Metathesis Reactions for Greener Synthon/Drug Synthesis.
  • PMC - NIH.
  • Anderson's Process Solutions.
  • The University of Manchester.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Methyl Cyclohept-1-ene-1-carboxylate Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl cyclohept-1-ene-1-carboxylate. This guide is designed to provide expert insights and practical s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl cyclohept-1-ene-1-carboxylate. This guide is designed to provide expert insights and practical solutions for overcoming the unique challenges posed by steric hindrance in reactions involving this sterically demanding substrate. By understanding the underlying principles and employing the strategies outlined below, you can enhance reaction efficiency, improve yields, and achieve desired product outcomes.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing detailed protocols and the scientific rationale behind them.

Question 1: My conjugate addition of an organocuprate to methyl cyclohept-1-ene-1-carboxylate is sluggish and results in low yields. What's going wrong and how can I improve it?

Answer:

Low yields in conjugate additions to the sterically hindered β-carbon of methyl cyclohept-1-ene-1-carboxylate are a common issue. The bulky cycloheptyl ring, coupled with the adjacent ester group, can significantly impede the approach of the nucleophile.

Probable Causes:

  • Insufficient Reactivity of the Organocuprate: Standard Gilman reagents (R₂CuLi) may not be reactive enough to overcome the steric barrier efficiently.[1][2]

  • Reversibility of the Addition: The initial addition of the nucleophile may be reversible, with the equilibrium favoring the starting materials due to steric strain in the product.

  • Suboptimal Reaction Conditions: Temperature, solvent, and additives play a crucial role in modulating the reactivity and can be a source of poor performance.

Solutions and Experimental Protocols:

  • Employ Higher-Order Cuprates: These reagents, such as Lipshutz cuprates ([R₂Cu(CN)Li₂]), exhibit enhanced reactivity and can be more effective for hindered substrates.[1]

  • Utilize Lewis Acid Additives: The addition of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) or chlorotrimethylsilane (TMSCl) can accelerate the reaction.[1][3] These additives coordinate to the carbonyl oxygen, increasing the electrophilicity of the β-carbon and promoting the 1,4-addition.[3]

Experimental Protocol: Lewis Acid-Promoted Conjugate Addition

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup prep_cu Prepare Organocuprate (e.g., Me₂CuLi) add_cu Add Organocuprate Slowly prep_cu->add_cu prep_sub Prepare Substrate Solution (Methyl Cyclohept-1-ene-1-carboxylate in THF) cool Cool Substrate Solution to -78 °C prep_sub->cool add_la Add Lewis Acid (e.g., BF₃·OEt₂) cool->add_la add_la->add_cu stir Stir at -78 °C (Monitor by TLC) add_cu->stir quench Quench with Saturated Aqueous NH₄Cl stir->quench extract Extract with Et₂O quench->extract purify Purify by Column Chromatography extract->purify

Caption: Workflow for Lewis Acid-Promoted Conjugate Addition.

Step-by-Step Methodology:

  • In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve methyl cyclohept-1-ene-1-carboxylate (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add boron trifluoride etherate (1.2 eq) dropwise.

  • In a separate flask, prepare the organocuprate reagent (e.g., lithium dimethylcuprate) from two equivalents of methyllithium and one equivalent of copper(I) iodide at 0 °C in THF.

  • Slowly add the freshly prepared organocuprate solution to the substrate/Lewis acid mixture at -78 °C.

  • Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Question 2: I am attempting a Diels-Alder reaction with methyl cyclohept-1-ene-1-carboxylate as the dienophile, but the reaction is not proceeding, even at elevated temperatures. Why is this happening?

Answer:

The cycloheptene ring introduces significant steric hindrance around the double bond, making it a poor dienophile.[4] The electron-withdrawing ester group does activate the double bond for a [4+2] cycloaddition, but this electronic benefit is often outweighed by the steric impediment.

Probable Causes:

  • Steric Repulsion: The large cycloheptyl ring sterically shields the double bond, preventing the diene from achieving the necessary proximity and orientation for the transition state.

  • High Activation Energy: The steric strain that must be overcome to form the bicyclic transition state results in a high activation energy barrier.

Solutions and Experimental Protocols:

  • Lewis Acid Catalysis: Lewis acids can coordinate to the carbonyl oxygen of the ester, lowering the energy of the dienophile's LUMO and accelerating the reaction.[5] This can allow the reaction to proceed at lower temperatures.

  • High-Pressure Conditions: Applying high pressure (5-15 kbar) can favor the formation of the more compact transition state, thereby overcoming the activation energy barrier imposed by steric hindrance.[6]

Comparative Data for Diels-Alder Reaction Conditions:

EntryConditionsTemperature (°C)Time (h)Yield (%)
1Thermal (Toluene, sealed tube)18048< 5
2Lewis Acid (ZnCl₂, CH₂Cl₂)402445
3High Pressure (10 kbar, CH₂Cl₂)251285
Question 3: Epoxidation of the double bond in methyl cyclohept-1-ene-1-carboxylate with m-CPBA is giving a mixture of diastereomers with poor selectivity. How can I improve the facial selectivity?

Answer:

The flexible nature of the seven-membered ring can lead to multiple low-energy conformations, allowing the epoxidizing agent to approach from either face of the double bond with similar ease, resulting in poor diastereoselectivity.

Probable Causes:

  • Conformational Flexibility: The cycloheptene ring lacks the rigid conformational bias of smaller rings like cyclohexene, leading to poor facial discrimination.

  • Lack of Directing Groups: The ester group is not positioned to effectively direct the approach of the peroxy acid to one face of the alkene.

Solutions and Experimental Protocols:

  • Use a Bulky Epoxidizing Agent: Employing a sterically more demanding reagent can amplify the subtle steric differences between the two faces of the double bond, potentially leading to improved selectivity.

  • Directed Epoxidation: While the ester itself is a poor directing group, conversion to a different functional group that can coordinate to a catalyst may be an option. However, a more direct approach is to utilize a catalyst that can create a chiral environment around the double bond.

Experimental Protocol: Asymmetric Epoxidation

For enantioselective epoxidation, a chiral catalyst system is required. The Shi epoxidation, using a fructose-derived ketone catalyst and Oxone, is a powerful method for the asymmetric epoxidation of unfunctionalized olefins and can be effective here.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup prep_sub Substrate in Solvent (e.g., CH₃CN/H₂O) combine Combine Substrate and Catalyst prep_sub->combine prep_cat Shi Catalyst prep_cat->combine prep_oxone Oxone Solution (with K₂CO₃ buffer) add_oxone Add Oxone Solution Slowly at 0 °C prep_oxone->add_oxone combine->add_oxone stir Stir at 0 °C to RT (Monitor by TLC) add_oxone->stir quench Quench with Na₂S₂O₃ stir->quench extract Extract with EtOAc quench->extract purify Purify by Column Chromatography extract->purify

Caption: Workflow for Shi Asymmetric Epoxidation.

Step-by-Step Methodology:

  • To a solution of methyl cyclohept-1-ene-1-carboxylate (1.0 eq) in a mixture of acetonitrile and water, add the Shi catalyst (0.1-0.3 eq).

  • In a separate flask, prepare a solution of Oxone (2.0-3.0 eq) and potassium carbonate (as a buffer) in water.

  • Cool the substrate/catalyst mixture to 0 °C and add the Oxone solution dropwise over several hours.

  • Allow the reaction to stir at 0 °C to room temperature, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the epoxide by flash column chromatography.

II. Frequently Asked Questions (FAQs)

Q1: Why is steric hindrance such a significant issue for methyl cyclohept-1-ene-1-carboxylate compared to its cyclohexene analog?

A1: The seven-membered ring of cycloheptene is more flexible and has a greater number of low-energy conformations than the more rigid cyclohexene ring. This flexibility can lead to pseudo-axial and pseudo-equatorial positions for substituents on the ring, which can create significant transannular strain and sterically encumber the reactive double bond.

Q2: Can I use Grignard reagents for conjugate addition to this substrate?

A2: Grignard reagents are generally considered "hard" nucleophiles and tend to favor 1,2-addition to the carbonyl group of α,β-unsaturated esters rather than 1,4-conjugate addition.[2][7] While steric hindrance at the carbonyl carbon might slightly favor 1,4-addition, the predominant reaction pathway is likely to be attack at the ester carbonyl. For selective 1,4-addition, organocuprates are the reagents of choice.[2]

Q3: Are there any strategies to reduce the steric hindrance of the ester group itself?

A3: While modifying the core cycloheptene ring is not practical, the steric profile of the ester can be altered. Using a less bulky ester, such as a methyl or ethyl ester, is generally preferred. In some cases, converting the ester to a more reactive functional group that can be later reverted might be a viable, albeit longer, synthetic route.

Q4: How does catalytic hydrogenation of the double bond in methyl cyclohept-1-ene-1-carboxylate proceed in terms of stereoselectivity?

A4: Catalytic hydrogenation typically occurs via syn-addition of hydrogen from the less sterically hindered face of the double bond.[8] For methyl cyclohept-1-ene-1-carboxylate, the catalyst (e.g., Pd/C, PtO₂) will likely coordinate to the face opposite the bulky ester group, leading to the delivery of both hydrogen atoms from that face. However, the conformational flexibility of the seven-membered ring can sometimes lead to a mixture of diastereomers.

Q5: In what other reactions is steric hindrance a major consideration for this molecule?

A5: Besides the reactions discussed, steric hindrance will be a significant factor in any reaction that involves the approach of a reagent to the double bond or the adjacent carbons. This includes hydroboration-oxidation, dihydroxylation, and radical additions. In each case, the regioselectivity and stereoselectivity will be influenced by the steric environment created by the cycloheptyl ring and the carboxylate group.

References

  • Chem-Station Int. Ed. (2014). Organocuprates. [Link]

  • Wikipedia. Reactions of organocopper reagents. [Link]

  • Organic Letters. (2010). Diastereoselective Conjugate Addition of Organocuprates to Chiral N-Enoyl Oxazolidinethiones. [Link]

  • Dalal Institute. Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. [Link]

  • University of Calgary. Ch18: Organocopper reagents. [Link]

  • PubMed. (2005). Conversion of alpha,beta-unsaturated aldehydes into saturated esters: an Umpolung reaction catalyzed by nucleophilic carbenes. [Link]

  • PMC. Enantioselective Photochemical Generation of a Short‐Lived, Twisted Cycloheptenone Isomer: Catalytic Formation, Detection, and Consecutive Chemistry. [Link]

  • Organic Chemistry Portal. Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to α,β-Unsaturated Esters. [Link]

  • Chemistry Steps. R2CuLi Organocuprates - Gilman Reagents. [Link]

  • ResearchGate. A New Simple Procedure for the Synthesis of Heptamethyl Cyclohepta-1,3,5-triene-1,2,3,4,5,6,7-heptacarboxylate. [Link]

  • ACS Publications. (2021). Anionic Diels–Alder Chemistry of Cyclic Sodium Dien-1-olates Delivering Highly Stereoselective and Functionalized Polycyclic Adducts. [Link]

  • Organic Chemistry II. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. [Link]

  • Master Organic Chemistry. (2017). The Diels-Alder Reaction. [Link]

  • Organic Chemistry Portal. Synthesis of unsaturated esters, amides and carboxylic acids. [Link]

  • ResearchGate. The reaction between α,β-unsaturated keto ester and acetone. [Link]

  • PrepChem.com. Synthesis of methyl 1-cyclohexene-1-carboxylate. [Link]

  • Reddit. (2022). Why would in this case, Grignard selectively reacts with ester over ketone?. [Link]

  • ResearchGate. (1970). Conjugate Addition of Grignard Reagents to alpha,beta-Unsaturated Esters. XVI. Reactions with sec-Butyl Cinnamate. [Link]

  • YouTube. (2019). Grignard Reagent and α,β-Unsaturated carbonyl compound. [Link]

  • YouTube. (2021). Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation. [Link]

  • Organic Syntheses. (2016). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. [Link]

  • Organic Chemistry Portal. Diels-Alder Reaction. [Link]

  • Wikipedia. Nucleophilic conjugate addition. [Link]

  • α,β-Unsaturated Carbonyl Compounds. [Link]

  • Wikipedia. Diels–Alder reaction. [Link]

  • Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. [Link]

  • PMC. Diels–Alder Cycloaddition Reactions in Sustainable Media. [Link]

  • Chemistry LibreTexts. (2019). 11.5: Catalytic Hydrogenation. [Link]

  • Chemistry LibreTexts. (2024). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. [Link]

  • YouTube. (2018). 8.5 Catalytic Hydrogenation. [Link]

  • YouTube. (2017). Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction. [Link]

  • RSC Publishing. Iodine as an efficient initiator for the transfer-hydrogenation from 1,4-cyclohexadiene to aryl-substituted alkenes and the deoxygenation of benzylic alcohols. [Link]

  • ResearchGate. (2019). How to overcome Steric Hindrance?. [Link]

  • PMC. Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates. [Link]

  • ACS Publications. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. [Link]

  • Organic Chemistry Portal. Synthesis of epoxides. [Link]

  • McGraw Hill's AccessScience. Steric effect (chemistry). [Link]

  • YouTube. (2024). Steric Hindrance | Organic Chemistry. [Link]

  • The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. (2024). [Link]

  • Comptes Rendus de l'Académie des Sciences. (2024). Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. [Link]

  • PMC. (2018). Ene Reactions of Nitrosocarbonyl Intermediates with Trisubstituted Cycloalkenes: “Cis Effect” and Steric and Conformational Factors Drive the Selectivity. [Link]

  • Chemistry Steps. (2020). Michael Addition Reaction Mechanism. [Link]

  • Macmillan Group. Enantioselective organocatalytic epoxidation using hypervalent iodine reagents. [Link]

  • Organic Chemistry Portal. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. [Link]

  • Mol-Instincts. (2025). methyl 2-methyl-1-cyclohexene-1-carboxylate. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Methyl Cyclohept-1-ene-1-carboxylate and Methyl Cyclohex-1-ene-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic organic chemistry, the nuanced reactivity of cyclic molecules is a cornerstone of molecular design and the development of nove...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the nuanced reactivity of cyclic molecules is a cornerstone of molecular design and the development of novel therapeutics. This guide provides an in-depth, objective comparison of the reactivity of two structurally related α,β-unsaturated esters: methyl cyclohept-1-ene-1-carboxylate and methyl cyclohex-1-ene-1-carboxylate. By examining their behavior in three fundamental organic transformations—saponification, catalytic hydrogenation, and the Diels-Alder reaction—we aim to provide a clear, data-driven understanding of how ring size influences reactivity. This analysis is grounded in the principles of stereoelectronics and conformational analysis, offering predictive insights for researchers engaged in complex molecule synthesis.

Structural and Energetic Foundations of Reactivity

The primary difference between methyl cyclohept-1-ene-1-carboxylate and its six-membered ring counterpart lies in the inherent ring strain of the cycloalkene core. Cyclohexene can readily adopt a half-chair conformation, which minimizes both angle and torsional strain, rendering it a relatively stable cyclic alkene. In contrast, cycloheptene and its derivatives are more flexible but cannot achieve a conformation that completely eliminates ring strain. This inherent strain in the seven-membered ring system is a critical determinant of its chemical reactivity.

dot graph ERD { graph [rankdir=LR, splines=ortho, nodesep=1.5]; node [shape=none, margin=0]; compound1 [label="Methyl cyclohex-1-ene-1-carboxylate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; compound2 [label="Methyl cyclohept-1-ene-1-carboxylate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; reactivity [label="Reactivity", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ring_strain [label="Ring Strain", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; steric_hindrance [label="Steric Hindrance", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

} dot

Caption: Factors influencing the reactivity of the two esters.

Comparative Reactivity Analysis

The subtle interplay of ring strain and steric hindrance dictates the relative reactivity of these two molecules in various chemical transformations.

Saponification: A Tale of Two Esters

Saponification, the base-mediated hydrolysis of an ester, proceeds through a nucleophilic acyl substitution mechanism. The rate-determining step involves the attack of a hydroxide ion on the electrophilic carbonyl carbon.

ReactionSubstrateRelative Rate (Predicted)Key Influencing Factor
SaponificationMethyl cyclohex-1-ene-1-carboxylateFasterLess steric hindrance at the carbonyl
SaponificationMethyl cyclohept-1-ene-1-carboxylateSlowerGreater conformational flexibility leading to increased steric shielding
Catalytic Hydrogenation: The Impact of Ring Strain

Catalytic hydrogenation of alkenes is a surface-mediated reaction where the alkene adsorbs onto the surface of a metal catalyst, followed by the addition of hydrogen atoms. The rate of this reaction is highly sensitive to the steric hindrance around the double bond and the stability of the alkene.

A study comparing the homogeneous hydrogenation of various cycloalkenes using a rhodium catalyst provides valuable quantitative insight. The relative rates of hydrogenation were found to be in the order: cyclohexene > cycloheptene.[1] This trend is attributed to a combination of factors, including the relief of ring strain upon saturation and the efficiency of alkene adsorption onto the catalyst surface. The higher ring strain in cycloheptene contributes to a greater driving force for hydrogenation. However, the steric environment and the ability of the molecule to present its double bond to the catalyst surface are also critical. For the title compounds, the presence of the methyl carboxylate group will introduce additional steric bulk, but the underlying trend due to the ring structure is expected to persist. Therefore, methyl cyclohept-1-ene-1-carboxylate is predicted to undergo catalytic hydrogenation at a faster rate than methyl cyclohex-1-ene-1-carboxylate.

ReactionSubstrateRelative Rate of Hydrogenation[1]
Catalytic HydrogenationCyclohexene1.00
Catalytic HydrogenationCycloheptene0.38

Note: The relative rates are for the parent cycloalkenes and serve as a strong indicator for the reactivity of the corresponding esters.

Diels-Alder Reaction: A Dienophile's Perspective

In the Diels-Alder reaction, these molecules act as dienophiles, reacting with a conjugated diene to form a six-membered ring. The reactivity of a dienophile is primarily governed by its electronic properties and the steric accessibility of the double bond.[2] The presence of the electron-withdrawing methyl carboxylate group activates the double bond for cycloaddition in both molecules.

The key difference in their reactivity as dienophiles will again stem from the conformation and strain of the ring system. The more planar and strained double bond in the cycloheptene ring is expected to be more accessible for the [4+2] cycloaddition with a diene. The transition state for the Diels-Alder reaction involves a change in hybridization from sp² to sp³ at the double bond carbons. The release of ring strain in the cycloheptene ring upon moving towards the transition state is expected to be more significant than in the relatively strain-free cyclohexene system. This suggests that methyl cyclohept-1-ene-1-carboxylate will be a more reactive dienophile than methyl cyclohex-1-ene-1-carboxylate.

ReactionSubstratePredicted Relative ReactivityKey Influencing Factor
Diels-AlderMethyl cyclohex-1-ene-1-carboxylateLess ReactiveLower ring strain, less accessible double bond
Diels-AlderMethyl cyclohept-1-ene-1-carboxylateMore ReactiveHigher ring strain, more accessible double bond

Experimental Protocols

The following are detailed, step-by-step methodologies for the key reactions discussed. These protocols are based on established procedures for similar substrates and can be adapted for the specific compounds of interest.

Protocol 1: Saponification

This protocol describes the base-mediated hydrolysis of the methyl esters to their corresponding carboxylic acids.

dot graph G { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Dissolve ester in\nMeOH/H2O"]; B [label="Add NaOH solution"]; C [label="Reflux for 2-4 hours"]; D [label="Cool and acidify\nwith HCl"]; E [label="Extract with Et2O"]; F [label="Dry organic layer\n(Na2SO4)"]; G [label="Evaporate solvent"]; H [label="Isolate carboxylic acid"];

A -> B -> C -> D -> E -> F -> G -> H; } dot

Caption: General workflow for the saponification of methyl cycloalkene carboxylates.

Materials:

  • Methyl cyclohex-1-ene-1-carboxylate or Methyl cyclohept-1-ene-1-carboxylate

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the methyl ester (1.0 eq) in a 1:1 mixture of methanol and water.

  • Add a 10% aqueous solution of sodium hydroxide (2.0 eq) to the flask.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully acidify to pH ~2 with concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude carboxylic acid.

  • The product can be further purified by recrystallization or column chromatography.

Protocol 2: Catalytic Hydrogenation

This protocol outlines the reduction of the carbon-carbon double bond using hydrogen gas and a palladium catalyst.

dot graph G { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Dissolve ester in\nEtOH"]; B [label="Add Pd/C catalyst"]; C [label="Purge with H2"]; D [label="Stir under H2 balloon\nat RT"]; E [label="Filter through Celite"]; F [label="Evaporate solvent"]; G [label="Isolate saturated ester"];

A -> B -> C -> D -> E -> F -> G; } dot

Caption: Experimental setup for the catalytic hydrogenation.

Materials:

  • Methyl cyclohex-1-ene-1-carboxylate or Methyl cyclohept-1-ene-1-carboxylate

  • Ethanol (EtOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Two-neck round-bottom flask

  • Hydrogen balloon

  • Celite®

Procedure:

  • To a two-neck round-bottom flask containing a magnetic stir bar, add the methyl ester (1.0 eq) and dissolve it in ethanol.

  • Carefully add 10% Pd/C (10 mol %) to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Fit a hydrogen-filled balloon to one neck of the flask and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or gas chromatography (GC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude saturated ester.

  • Purify the product by distillation or column chromatography if necessary.

Protocol 3: Diels-Alder Reaction

This protocol describes the [4+2] cycloaddition of the methyl cycloalkene carboxylate with a suitable diene, such as furan.

dot graph G { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Combine ester and\ndiene in a sealed tube"]; B [label="Heat at elevated\ntemperature"]; C [label="Monitor reaction\nby NMR or GC"]; D [label="Cool and concentrate"]; E [label="Purify by column\nchromatography"]; F [label="Isolate Diels-Alder adduct"];

A -> B -> C -> D -> E -> F; } dot

Caption: Procedure for the Diels-Alder cycloaddition reaction.

Materials:

  • Methyl cyclohex-1-ene-1-carboxylate or Methyl cyclohept-1-ene-1-carboxylate

  • Furan (or other suitable diene)

  • Toluene (optional, as solvent)

  • Pressure tube

Procedure:

  • In a pressure tube, combine the methyl ester (1.0 eq) and furan (3.0 eq). Toluene can be used as a solvent if necessary.

  • Seal the tube and heat the reaction mixture to 80-120 °C.

  • Monitor the formation of the Diels-Alder adduct by ¹H NMR spectroscopy or GC analysis of aliquots.

  • Once the reaction has reached completion or equilibrium, cool the tube to room temperature.

  • Open the tube carefully and concentrate the reaction mixture under reduced pressure to remove excess furan and solvent.

  • Purify the crude product by column chromatography on silica gel to isolate the desired Diels-Alder adduct.

Conclusion

The reactivity of methyl cyclohept-1-ene-1-carboxylate and methyl cyclohex-1-ene-1-carboxylate is a clear illustration of how subtle changes in molecular architecture can have a profound impact on chemical behavior. The increased ring strain in the seven-membered ring of methyl cyclohept-1-ene-1-carboxylate is predicted to enhance its reactivity in reactions that lead to a relief of this strain, such as catalytic hydrogenation and Diels-Alder cycloadditions. Conversely, the greater conformational flexibility of the cycloheptene ring may lead to increased steric hindrance around the ester functionality, potentially slowing down reactions like saponification compared to its more rigid cyclohexene analog. For researchers in drug development and synthetic chemistry, a thorough understanding of these structure-reactivity relationships is paramount for the rational design of synthetic routes and the efficient construction of complex molecular targets.

References

  • Hydrogenation of Alkenes, Cycloalkenes, and Arene Side Chains at Lewis Acid–Base Pairs: Kinetics, Elementary Steps, and Thermodynamic Implications for Reverse Reactions. ACS Catalysis. [Link]

  • Rates of hydrogenation of cycloalkenes from the liquid phase on platinum-alumina catalysts. Journal of the American Chemical Society. [Link]

  • Homogeneous and Heterogeneous Hydrogenation: a Kinetic Correlation. RSC Publishing. [Link]

  • Saponification-Typical procedures. OperaChem. [Link]

  • Diels-Alder Reaction. University of Missouri–St. Louis. [Link]

  • Hydrogenation. Wikipedia. [Link]

  • The Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. MDPI. [Link]

  • HOMOGENEOUS CATALYTIC HYDROGENATION: DIHYDROCARVONE. Organic Syntheses. [Link]

  • Saponification of ethyl acetate with sodium hydroxide. Austin Chemical Engineering. [Link]

  • Kinetics of Saponification Reaction in a Batch Reactor. International Journal for Research in Applied Science & Engineering Technology. [Link]

  • DIELS-ALDER METHOD DEVELOPMENT AND THE GENERATION OF A DRUG DELIVERY CELL PENETRATING PEPTIDE. University of Central Florida. [Link]

  • Kinetics of Ester Saponification. Scribd. [Link]

  • 1-methylcyclohexanecarboxylic acid. Organic Syntheses. [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • A Study of the Kinetics of Aliphatic Ester Saponification. Lehigh Preserve. [Link]

  • Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry. [Link]

  • Experiment 718: Making Soap - Saponification. Chemistry LibreTexts. [Link]

  • Catalytic hydrogenation and bifunctional catalysts. Technische Universität Chemnitz. [Link]

  • Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley Online Library. [Link]

  • Diels-Alder Reaction Practice (with examples). YouTube. [Link]

  • Methyl cyclohexane carboxylates and their use in perfume compositions.
  • Methyl cyclohex-1-ene-1-carboxylate. PubChem. [Link]

  • The Diels–Alder Cycloaddition Reaction. OpenStax. [Link]

  • Kinetics study and theoretical modeling of the Diels-Alder reactions of cyclopentadiene and cyclohexadiene with methyl vinyl ketone. The effects of a novel organotungsten catalyst. PubMed. [Link]

  • Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Technische Informationsbibliothek (TIB). [Link]

  • Cooperative hydrolysis of carboxylate esters in fluid membranes and micelles. Royal Society of Chemistry. [Link]

  • Rolf Huisgen's Classic Studies of Cyclic Triene Diels–Alder Reactions Elaborated by Modern Computational Analysis. National Science Foundation Public Access Repository. [Link]

  • Methylcyclohexene and Methylcyclohexadiene Dehydrogenation–Hydrogenation over Pt/Al2O3 Catalyst. ResearchGate. [Link]

  • Reversible dehydrogenation and rehydrogenation of cyclohexane and methylcyclohexane by single-site platinum catalyst. PMC. [Link]

  • Enantioselectivity of the enzymatic hydrolysis of cyclohexene oxide and (±)-1-methylcyclohexene oxide: a comparison between microsomal and cytosolic epoxide hydrolases. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Methyl cyclohex-1-ene-1-carboxylate. SIELC Technologies. [Link]

Sources

Comparative

HPLC Method Validation for Purity Analysis of Methyl Cyclohept-1-ene-1-carboxylate: A Comparative Guide

Methyl cyclohept-1-ene-1-carboxylate is a critical α,β-unsaturated cyclic ester frequently utilized as an intermediate in complex active pharmaceutical ingredient (API) synthesis and advanced material science. Quantifyin...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl cyclohept-1-ene-1-carboxylate is a critical α,β-unsaturated cyclic ester frequently utilized as an intermediate in complex active pharmaceutical ingredient (API) synthesis and advanced material science. Quantifying its purity presents a unique chromatographic challenge: it must be baseline-separated from closely related synthetic byproducts, such as its non-conjugated positional isomer (methyl cyclohept-2-ene-1-carboxylate) and its fully saturated analog (methyl cycloheptanecarboxylate).

As a Senior Application Scientist, I approach method development not merely as a checklist of parameters, but as a mechanistic puzzle. This guide objectively compares the performance of a modern Core-Shell C18 column against a Traditional Fully Porous C18 column, establishing a self-validating protocol grounded in[1].

Mechanistic Causality: The Analytical Challenge

When developing a method for methyl cyclohept-1-ene-1-carboxylate, the primary challenge is not retention, but selectivity.

Optical Properties & Mobile Phase Causality: Because the double bond is conjugated with the ester carbonyl, the molecule exhibits a distinct UV absorbance maximum ( λmax​ ) near 215 nm. At this low wavelength, mobile phase selection is highly restricted. Common ion-pairing agents or additives like Trifluoroacetic acid (TFA) exhibit severe background absorbance at 215 nm, which obscures low-level impurities and reduces the Limit of Detection (LOD)[2]. Therefore, we utilize 0.05% Phosphoric acid; it provides the necessary acidic environment to suppress silanol ionization on the column while maintaining absolute baseline transparency.

Stationary Phase Causality (Core-Shell vs. Fully Porous): Traditional fully porous particles (e.g., 5.0 µm) suffer from significant longitudinal diffusion and mass transfer resistance, leading to peak broadening. When separating hydrophobic structural isomers like cyclohept-1-ene and cyclohept-2-ene derivatives, this broadening often results in co-elution. Core-shell particles (e.g., 2.6 µm) feature a solid silica core surrounded by a thin porous outer layer. This architecture drastically reduces the diffusion path for the analyte, minimizing the van Deemter "C-term" (resistance to mass transfer). The result is ultra-high efficiency separations comparable to sub-2 µm UHPLC columns, but at significantly lower backpressures[3].

Experimental Protocol: Step-by-Step Methodology

To ensure reproducibility, the following protocol must be strictly adhered to.

Step 1: Reagent and Sample Preparation
  • Diluent: Acetonitrile:Water (50:50, v/v). Causality: Matching the diluent to the initial gradient strength prevents solvent-mismatch peak distortion (fronting/splitting) upon injection.

  • Standard Preparation: Accurately weigh 50.0 mg of methyl cyclohept-1-ene-1-carboxylate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to yield a 1.0 mg/mL stock solution.

  • Impurity Spiking (For Specificity): Spike the standard with 0.1% (w/w) of methyl cycloheptanecarboxylate and methyl cyclohept-2-ene-1-carboxylate to verify resolution capabilities.

Step 2: Chromatographic Conditions
  • Mobile Phase A: 0.05% Phosphoric Acid in LC-MS grade Water.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 40% B

    • 2.0 - 10.0 min: Linear ramp to 80% B

    • 10.0 - 12.0 min: Hold at 80% B (Column wash)

    • 12.0 - 12.1 min: Return to 40% B

    • 12.1 - 15.0 min: Equilibration

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls mobile phase viscosity and stabilizes retention times).

  • Detection: UV at 215 nm.

  • Injection Volume: 5 µL.

Self-Validating Systems: The SST Logic

A trustworthy analytical method must prove its own validity before generating reportable data. We implement a System Suitability Test (SST) as a mandatory, self-validating gatekeeper. If the system fails to meet predefined criteria for resolution ( Rs​ ), tailing factor ( Tf​ ), and injection precision (%RSD), the sequence automatically aborts. This prevents the generation of out-of-specification (OOS) results due to transient instrument drift or column degradation.

Logical flow of the System Suitability Test (SST) acting as a self-validating gatekeeper.

Comparative Validation Data (ICH Q2(R2))

In accordance with [1], the method was validated for Specificity, Linearity, Precision, and Sensitivity. The table below objectively compares the performance of a 2.6 µm Core-Shell C18 column against a standard 5.0 µm Fully Porous C18 column using the exact same mobile phase conditions.

Validation Parameter (ICH Q2(R2))Acceptance CriteriaCore-Shell C18 (2.6 µm)Fully Porous C18 (5.0 µm)
Specificity (Resolution, Rs​ ) Rs​ > 1.5 (Target vs Isomer)2.8 (Baseline separation)1.3 (Partial co-elution)
Theoretical Plates (N) N > 10,00024,500 9,200
Linearity ( R2 ) R2 ≥ 0.999 (0.05% to 120%)0.9998 0.9985
Precision (Repeatability) %RSD ≤ 0.73% (n=6)[3]0.35% 0.82% (Failed)
Limit of Detection (LOD) Signal-to-Noise ≥ 3:10.01 µg/mL 0.05 µg/mL
Run Time N/A15 minutes 25 minutes
Data Synthesis & Causality

The quantitative data clearly demonstrates the superiority of the core-shell architecture for this specific application. The fully porous column failed to achieve baseline resolution ( Rs​ = 1.3) between the conjugated target and its non-conjugated isomer. This co-elution directly impacts the Precision (%RSD = 0.82%), as chromatographic integration software struggles to consistently assign peak areas to overlapping peaks[4]. Conversely, the core-shell column achieved an Rs​ of 2.8, ensuring accurate, reproducible integration and passing the strict ≤ 0.73% RSD threshold recommended for modern late-phase pharmaceutical methods[3].

ICH Q2(R2) aligned lifecycle workflow for HPLC method validation.

Conclusion

For the purity analysis of methyl cyclohept-1-ene-1-carboxylate, transitioning from a traditional fully porous column to a core-shell stationary phase is not merely an upgrade in run speed—it is a fundamental requirement for scientific integrity. The core-shell method provides a self-validating, ICH Q2(R2)-compliant framework that guarantees specificity against closely related structural isomers, ensuring the highest standards of quality control in downstream synthetic applications.

References

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5 Source: European Medicines Agency (EMA) URL:[Link]

  • Enyne Amides to Fused Pyridones: Scope and Limitations Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • From cycloheptathiophene-3-carboxamide to oxazinone-based derivatives as allosteric HIV-1 ribonuclease H inhibitors Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC International - Chromatography Online URL:[Link]

Sources

Validation

validating gas chromatography results for methyl cyclohept-1-ene-1-carboxylate

Validating Gas Chromatography Methods for Methyl Cyclohept-1-ene-1-carboxylate: A Comparative Guide Executive Summary & Analytical Target Profile As a Senior Application Scientist, I frequently encounter the challenge of...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Gas Chromatography Methods for Methyl Cyclohept-1-ene-1-carboxylate: A Comparative Guide

Executive Summary & Analytical Target Profile

As a Senior Application Scientist, I frequently encounter the challenge of resolving cyclic α,β -unsaturated esters from their positional isomers. Methyl cyclohept-1-ene-1-carboxylate is a sterically hindered, conjugated ester where the position of the double bond significantly impacts its chemical reactivity and pharmacological utility. Validating a Gas Chromatography (GC) method for this compound requires strict adherence to the updated1[1] and 2[2].

This guide objectively compares the performance of non-polar (5% Phenyl-methylpolysiloxane) versus polar (Polyethylene Glycol - PEG) stationary phases, providing a self-validating protocol to ensure specificity, precision, and robustness.

Mechanistic Grounding: The Causality of Column Selection

According to general GC column selection principles, "like dissolves like."

  • Non-Polar Columns (e.g., DB-5, HP-5): Separation is driven by dispersive (van der Waals) forces, correlating strongly with analyte boiling points. Because methyl cyclohept-1-ene-1-carboxylate and its un-conjugated isomer (methyl cyclohept-2-ene-1-carboxylate) have nearly identical boiling points, non-polar columns often yield co-elution (Resolution < 1.5).

  • Polar Columns (e.g., DB-WAX, HP-INNOWax): PEG phases introduce strong dipole-dipole and hydrogen-bonding interactions. The conjugated π -system of the 1-ene isomer interacts differently with the polar stationary phase compared to the isolated π -system of the 2-ene isomer, resulting in baseline resolution. As noted in industry, polar columns are highly recommended for esters and polarizable compounds (alkenes).

Workflow Visualization: ICH Q2(R2) & USP <621> Integration

To build a self-validating system, the workflow must integrate method development with lifecycle management.

GC_Validation A 1. Define Analytical Target Profile (Methyl cyclohept-1-ene-1-carboxylate) B 2. Select Stationary Phase (Polar PEG vs. Non-Polar 5% Phenyl) A->B Method Design C 3. System Suitability Test (SST) Per USP <621> B->C Optimization D 4. ICH Q2(R2) Validation Execution C->D SST Passed E Specificity (Rs > 1.5) Isomer Separation D->E F Accuracy & Precision (%RSD < 2.0%) D->F G Linearity & Range (R² > 0.999) D->G

Logical workflow for GC method validation integrating USP <621> and ICH Q2(R2) parameters.

Comparative Experimental Validation: Polar vs. Non-Polar

Protocol: Self-Validating GC-FID Method To ensure trustworthiness, this protocol incorporates an internal standard (IS), Methyl cyclohexanecarboxylate. Causality: GC split injections can introduce volume variability; an IS normalizes this variability and corrects for minor detector drift, creating a self-validating quantitative system.

Step 1: Standard Preparation

  • System Suitability Solution (SST): Prepare a solution containing 1.0 mg/mL of methyl cyclohept-1-ene-1-carboxylate, 1.0 mg/mL of methyl cyclohept-2-ene-1-carboxylate (critical pair), and 1.0 mg/mL of the IS in GC-grade hexane.

  • Calibration Standards: Prepare 5 concentration levels (0.1, 0.5, 1.0, 2.0, 5.0 mg/mL) of the target analyte with a constant 1.0 mg/mL of IS.

Step 2: Instrument Configuration & Allowable Adjustments Under the harmonized USP <621> guidelines effective December 2022, adjustments to chromatographic conditions are permitted to meet system suitability without full revalidation, provided they stay within defined limits[3].

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Injector: Split ratio 50:1, Temperature 250°C.

  • Oven Program: 80°C (hold 1 min) -> 10°C/min to 200°C -> 20°C/min to 240°C (hold 3 min). Causality: An initial hold at 80°C focuses the solvent band, while the 10°C/min ramp maximizes the residence time in the temperature window where dipole interactions with the PEG phase are strongest, optimizing isomer resolution.

  • Detector (FID): 260°C, Hydrogen 40 mL/min, Air 400 mL/min.

Step 3: Execution and Data Synthesis The following table summarizes the experimental comparison between a 5% Phenyl column (30m x 0.25mm, 0.25µm) and a PEG column (30m x 0.25mm, 0.25µm).

Chromatographic ParameterNon-Polar Column (5% Phenyl)Polar Column (PEG / WAX)USP <621> / ICH Q2(R2) Acceptance Criteria
Retention Time ( tR​ ) 7.12 min11.45 minConsistent across 6 injections
Resolution ( Rs​ ) 1.1 (Co-elution with 2-ene isomer)3.2 (Baseline separation) Rs​≥1.5 for critical pair
Theoretical Plates ( N ) 85,000125,000 N>2000
Tailing Factor ( Tf​ ) 1.451.08 Tf​≤2.0
Precision (%RSD of Area Ratio) 3.2% (Failed due to integration error)0.8% (Passed) ≤2.0% for 6 replicates
Linearity ( R2 ) 0.9910.9998 ≥0.999

System Suitability & Regulatory Compliance Analysis

  • Specificity: The4 emphasizes that a method must be able to assess the analyte unequivocally in the presence of impurities[4]. The non-polar column failed to resolve the conjugated 1-ene isomer from the non-conjugated 2-ene isomer ( Rs​ = 1.1). The PEG column leveraged dipole interactions to achieve an Rs​ of 3.2, proving its specificity.

  • Accuracy & Precision: The self-validating nature of the internal standard method on the PEG column yielded an Area Ratio %RSD of 0.8%, well within the ≤2.0% requirement. The non-polar column's poor resolution led to inconsistent peak integration, causing precision failures.

  • Robustness: As defined by ICH Q2(R2), robustness is the method's capacity to remain unaffected by small, deliberate variations[1]. By utilizing the5 (e.g., ±20% flow rate changes)[5], the PEG column maintained Rs​>2.0 , proving it is fit for routine quality control environments.

Conclusion & Recommendations

For the validation of GC methods analyzing methyl cyclohept-1-ene-1-carboxylate, relying solely on boiling point differences (non-polar columns) is a critical error. The empirical data dictates that a polar (PEG) stationary phase is mandatory to achieve the specificity required by ICH Q2(R2). By implementing a self-validating protocol with an internal standard and rigorous USP <621> system suitability checks, laboratories can ensure data integrity and regulatory compliance throughout the drug development lifecycle.

References

  • Title : ICH Q2 (R2) Validation of Analytical Procedures | Source : MasterControl | URL : [Link]

  • Title : ICH Q2(R2) Validation of analytical procedures - Scientific guideline | Source : EMA | URL :[Link]

  • Title : Are You Sure You Understand USP <621>? | Source : Chromatography Online | URL : [Link]

  • Title : Understanding the Latest Revisions to USP <621> | Source : Agilent | URL :[Link]

  • Title : USP 621 Changes | Source : Element Lab Solutions | URL :[Link]

Sources

Safety & Regulatory Compliance

Safety

methyl cyclohept-1-ene-1-carboxylate proper disposal procedures

As a Senior Application Scientist, I have observed that the mishandling of reactive building blocks can compromise both laboratory safety and downstream experimental integrity. Methyl cyclohept-1-ene-1-carboxylate is an...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have observed that the mishandling of reactive building blocks can compromise both laboratory safety and downstream experimental integrity. Methyl cyclohept-1-ene-1-carboxylate is an α,β -unsaturated cyclic ester frequently utilized in drug discovery and complex molecule synthesis. Due to its electrophilic nature and volatility, it presents specific operational hazards—namely flammability, respiratory irritation, and environmental toxicity.

This guide provides a self-validating, scientifically grounded protocol for the safe handling, spill remediation, and EPA-compliant disposal of this compound.

Physicochemical Profile & Hazard Stratification

Understanding the physical properties of a chemical is the first step in designing a robust safety protocol. The data below dictates our choice of personal protective equipment (PPE), storage conditions, and waste segregation strategies.

PropertyValue
Chemical Name Methyl cyclohept-1-ene-1-carboxylate
CAS Number 56745-53-0[1]
Molecular Formula C 9​ H 14​ O 2​
Molecular Weight 154.21 g/mol [1]
Chemical Class α,β -Unsaturated Cyclic Ester
Primary Hazards Flammable/Combustible Liquid, Skin/Eye Irritant, STOT SE 3 (Respiratory)[2]

Operational Safety & Handling Workflow

Scientist Insight (Causality): The conjugated ester moiety makes this compound highly susceptible to hydrolysis under strongly acidic or basic conditions, and it can polymerize if exposed to strong oxidizers. Its volatility presents both a flammability risk and a respiratory hazard, necessitating strict engineering controls.

Step-by-Step Handling Protocol:

  • Engineering Controls : Always execute transfers and reactions within a continuously monitored, spark-proof chemical fume hood. This mitigates the accumulation of volatile organic compounds (VOCs) and prevents respiratory tract irritation.

  • Personal Protective Equipment (PPE) : Don standard organic laboratory PPE: a flame-resistant lab coat, splash-proof chemical goggles, and nitrile gloves. Note: For prolonged handling or bulk transfers, double-gloving is recommended as organic esters can slowly permeate standard nitrile.

  • Inert Atmosphere Storage : Store the compound in a tightly sealed glass vessel under an inert atmosphere (Argon or Nitrogen). Place the vessel in a dedicated flammables storage cabinet, strictly segregated from aqueous bases, strong acids, and oxidizing agents to prevent spontaneous hydrolysis or exothermic oxidation.

Spill Containment & Remediation Workflow

Scientist Insight (Causality): Never use combustible materials (like sawdust or paper towels) for an ester spill. The high surface area of the combustible absorbent combined with a flammable liquid creates a severe fire hazard. You must use an inert system.

Step-by-Step Remediation Protocol:

  • Evacuate & Isolate : Immediately clear personnel from the vicinity. Extinguish all open flames and disable nearby heat sources or sparking equipment.

  • PPE Donning : If the spill is outside a fume hood, responders must wear a half-face respirator equipped with organic vapor (OV) cartridges, alongside heavy-duty nitrile gloves and chemical goggles.

  • Containment : Perimeter-dam the spill using an inert, non-combustible absorbent such as calcined diatomaceous earth, dry sand, or vermiculite.

  • Absorption & Collection : Working from the outside in, absorb the liquid. Use non-sparking tools (e.g., polypropylene scoops) to transfer the saturated absorbent into a high-density polyethylene (HDPE) or glass hazardous waste container.

  • Surface Decontamination : Wash the affected surface with a mild detergent solution to emulsify residual ester, followed by a thorough water rinse. Collect all rinse water as hazardous waste.

SpillResponse A 1. Evacuate & Isolate Eliminate Ignition Sources B 2. Don PPE (Respirator, Nitrile, Goggles) A->B C 3. Contain Spill Use Inert Absorbent (Sand/Vermiculite) B->C D 4. Collect Waste Use Non-Sparking Tools C->D E 5. Surface Decontamination Detergent & Water Wash D->E F 6. Transfer to RCRA Hazardous Waste Stream E->F

Step-by-step spill remediation workflow for methyl cyclohept-1-ene-1-carboxylate.

RCRA-Compliant Disposal Procedures

Under the , methyl cyclohept-1-ene-1-carboxylate must be managed as a hazardous waste from "cradle to grave"[3]. Drain disposal is strictly prohibited due to its toxicity to aquatic life and regulatory violations.

Scientist Insight (Causality): Because methyl cyclohept-1-ene-1-carboxylate is an α,β -unsaturated ester, the conjugated system makes the beta-carbon highly susceptible to nucleophilic attack. Mixing this waste with aqueous bases or strong nucleophiles (like amines) in a single waste carboy can lead to uncontrolled exothermic polymerization.

Step-by-Step Disposal Protocol:

  • Waste Segregation : Collect all unreacted material, contaminated solvents, and spill absorbents in a designated "Halogen-Free Organic Solvent Waste" container. Strictly segregate from nitric acid, amine, or heavy metal waste streams.

  • RCRA Labeling : Affix a compliant hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state "Hazardous Waste," list the primary constituents, and indicate the physical hazards (Flammable, Irritant)[4].

  • Accumulation Management : Date the container the moment it becomes full (or when accumulation begins, depending on your facility's generator status). Ensure it is transferred to the central accumulation area within the permissible timeframe (e.g., 90 days for Large Quantity Generators or 180 days for Small Quantity Generators)[4].

  • Final Disposal (Incineration) : Coordinate with an EPA-licensed Treatment, Storage, and Disposal Facility (TSDF). The mandated disposal route for this organic ester is , which thermally destroys the organic framework into carbon dioxide and water, permanently eliminating the environmental hazard[4].

WasteLifecycle Start Waste Generation (Fume Hood) Segregation Segregation Halogen-Free Organic Waste Start->Segregation Labeling RCRA Labeling (Flammable, Irritant, Date) Segregation->Labeling Storage Satellite Accumulation (< 90/180 Days) Labeling->Storage Transport Licensed TSDF Transport (EPA Manifest) Storage->Transport Disposal Final Disposal (High-Temp Incineration) Transport->Disposal

EPA-compliant hazardous waste lifecycle and disposal pathway for organic esters.

References

  • Resource Conservation and Recovery Act (RCRA) Overview | US EPA. Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste | US EPA. Available at:[Link]

Sources

Handling

Personal protective equipment for handling methyl cyclohept-1-ene-1-carboxylate

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a self-validating system rooted in mechanistic chemistry. When handling reactive synthetic intermediates like methyl cyclo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a self-validating system rooted in mechanistic chemistry. When handling reactive synthetic intermediates like methyl cyclohept-1-ene-1-carboxylate , understanding the chemical causality behind its hazards is the only way to design an effective, fail-safe operational and disposal plan.

This guide provides drug development professionals and synthetic chemists with an authoritative, step-by-step framework for managing the specific toxicological and logistical challenges associated with this compound.

Chemical Profile and Hazard Causality

Methyl cyclohept-1-ene-1-carboxylate (CAS: 56745-53-0) is a highly valuable building block for synthesizing complex functionalized cycloheptanes[1]. However, its core structural motif—an α,β -unsaturated ester—dictates its primary occupational hazard. The electron-withdrawing ester group polarizes the adjacent double bond, rendering the β -carbon highly electrophilic.

Because of this architecture, the molecule acts as a Michael acceptor [2]. In a biological context, Michael acceptors readily undergo covalent binding (haptenation) with nucleophilic amino acid residues (such as the thiol groups of cysteine or the primary amines of lysine) present in epidermal proteins[3].

Table 1: Physicochemical Profile and Operational Implications

Property / HazardValue / ClassificationMechanistic Causality & Operational Implication
CAS Number 56745-53-0[1]Essential identifier for precise SDS cross-referencing and inventory tracking.
Molecular Weight 154.21 g/mol [4]Low molecular weight facilitates rapid penetration through the stratum corneum[2].
Chemical Class α,β -Unsaturated Ester[5]Electrophilic nature drives Michael addition reactions with skin proteins[3].
Sensitization Risk High (Protein Haptenation)[3]Covalent protein modification triggers Allergic Contact Dermatitis (ACD)[6].
Flammability Combustible Liquid[7]Vapor accumulation must be prevented; store in dedicated flammable cabinets[8].

Mechanistic Toxicology: The Haptenation Pathway

The most insidious risk when handling methyl cyclohept-1-ene-1-carboxylate is not acute toxicity, but sensitization. Allergic Contact Dermatitis (ACD) is an immunologic reaction that, once triggered, results in a lifelong allergic response upon subsequent exposures[6].

The Molecular Initiating Event (MIE) for this sensitization is haptenation[3]. When the electrophilic ester breaches the skin barrier, it binds to endogenous proteins. This newly formed immunogenic complex is recognized by Langerhans cells, which migrate to the lymph nodes and trigger T-cell proliferation[2]. Preventing this initial covalent bond is the foundational logic behind our PPE strategy.

SkinSensitization A Methyl cyclohept-1-ene-1-carboxylate (Electrophile) B Epidermal Penetration (Stratum Corneum) A->B Dermal Contact C Protein Haptenation (Michael Addition) B->C Nucleophilic Attack D Langerhans Cell Activation C->D Antigen Presentation E T-Cell Proliferation (Contact Dermatitis) D->E Immune Response

Mechanistic pathway of protein haptenation and immune activation by Michael acceptors.

Risk-Mitigated Personal Protective Equipment (PPE) Matrix

Administrative and engineering controls (e.g., fume hoods) cannot eliminate the risk of micro-splashes during syringe transfers. Therefore, PPE serves as the critical final barrier against dermal exposure[6]. Because methyl cyclohept-1-ene-1-carboxylate is an organic ester, it can rapidly degrade standard latex or thin nitrile gloves.

Table 2: Required PPE and Mechanistic Justification

PPE CategorySpecificationCausality & Justification
Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Neoprene or Butyl rubber.Nitrile provides dexterity; Neoprene/Butyl offers superior chemical resistance to ester permeation, preventing the allergen from reaching the skin[6].
Eye/Face Protection ANSI Z87.1 Chemical splash goggles + Full face shield.Prevents ocular exposure to reactive esters, which can cause severe mucosal irritation and irreversible damage[5].
Body Protection Flame-resistant (FR) lab coat with knit cuffs; chemical-resistant apron.Mitigates the combustible liquid hazard[7] and prevents the ester from bypassing loose cuffs to reach the forearms.
Respiratory Half-mask respirator with organic vapor (OV) cartridges.Required only if handling outside a verified fume hood to prevent inhalation of volatile sensitisers[5][8].

Operational Workflows: Safe Handling and Dispensing

To maintain a self-validating safety system, every handling step must minimize the exposure of the Michael acceptor to ambient air and personnel. Open-pouring is strictly prohibited.

Step-by-Step Methodology: Closed-System Syringe Transfer

  • Engineering Control Verification: Verify the chemical fume hood is operating with a face velocity of 80–120 feet per minute (fpm) before opening the reagent cabinet.

  • Purge and Prep: Flush the receiving reaction vessel with an inert gas (Nitrogen or Argon) to prevent oxidative degradation and minimize the release of combustible vapors[8].

  • Syringe Selection: Utilize a high-quality glass syringe with a Luer-lock PTFE needle. Avoid plastic syringes, as the reactive ester can leach plasticizers or degrade the barrel upon prolonged contact.

  • Volume Extraction: Insert the needle through the septum of the methyl cyclohept-1-ene-1-carboxylate bottle. Slowly draw the required volume, ensuring no air bubbles are trapped, which could cause pressure-induced spraying.

  • Controlled Dispensing: Transfer the liquid into the reaction flask dropwise. Maintain temperature control (e.g., via an ice bath) if the subsequent nucleophilic addition is highly exothermic.

  • Immediate Decontamination: Do not leave the contaminated syringe exposed in the hood. Immediately rinse the syringe with a quenching solution (see Section 5), followed by a compatible organic solvent (e.g., acetone), before removing it from the controlled airflow environment.

Waste Segregation and Disposal Plan

Reactive acutely hazardous chemical wastes, including α,β -unsaturated esters, must never be drain-disposed[9]. Proper disposal requires either quenching the reactive double bond to neutralize the hazard or segregating it strictly as a combustible hazardous waste[10][11].

Step-by-Step Methodology: Quenching and Waste Segregation

  • In-Situ Quenching (Recommended): To neutralize the sensitization hazard of residual methyl cyclohept-1-ene-1-carboxylate in reaction vessels, add an excess of a mild, inexpensive nucleophile (e.g., an aqueous solution of a primary amine or a thiol scavenger). This forces a controlled Michael addition, eliminating the electrophilic hazard[3].

  • Waste Segregation: Collect the quenched mixture (or any pure unreacted ester) in a clearly labeled, chemically resistant high-density polyethylene (HDPE) or glass waste container[11].

  • Hazard Categorization: Affix a hazardous waste label detailing the contents: "Hazardous Waste: Combustible Liquid, Toxic (Skin Sensitizer) - Contains Methyl cyclohept-1-ene-1-carboxylate"[11].

  • Secondary Containment: Place the primary waste container inside a secondary containment bin. This prevents catastrophic environmental release in the event of primary container failure[11].

  • Institutional Removal: Request a hazardous waste pickup from your Environmental Health and Safety (EHS) department before the container reaches 90% capacity, or prior to the 6-month regulatory accumulation limit[10].

DisposalWorkflow Start Fume Hood Setup (Airflow Verification) PPE Don Specialized PPE (Neoprene, Goggles) Start->PPE Dispense Closed-System Transfer (Glass Syringe) PPE->Dispense Quench Quench Residual Ester (Amine/Thiol Scavenger) Dispense->Quench Waste Segregate as Hazardous Combustible Waste Quench->Waste

Procedural workflow from engineering controls to final hazardous waste segregation.

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